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Foundational

An In-depth Technical Guide to 3-(4-tert-butylphenyl)oxolan-3-ol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-tert-butylphenyl)oxolan-3-ol is a tertiary alcohol containing a substituted aromatic ring and a tetrahydrofuran moiety. As a member of a c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-tert-butylphenyl)oxolan-3-ol is a tertiary alcohol containing a substituted aromatic ring and a tetrahydrofuran moiety. As a member of a class of compounds with potential applications in medicinal chemistry and materials science, a thorough understanding of its chemical and physical properties, as well as robust methods for its synthesis and characterization, is essential for its exploration in drug discovery and development. The presence of the bulky tert-butyl group and the polar hydroxyl and ether functionalities imparts a unique combination of lipophilicity and hydrophilicity, which can significantly influence its biological activity and material properties. This guide provides a comprehensive overview of the key technical aspects of 3-(4-tert-butylphenyl)oxolan-3-ol, offering insights into its synthesis, and detailed protocols for its analytical characterization.

Chemical and Physical Properties

PropertyValue (Estimated)Source/Basis for Estimation
Molecular Formula C₁₄H₂₀O₂Calculated
Molecular Weight 220.31 g/mol Calculated
Appearance White to off-white solidAnalogy to similar aromatic compounds
Melting Point 80 - 100 °CBased on the melting point of 4-tert-butylphenol (99 °C)[1]
Boiling Point > 250 °CExtrapolated from the boiling point of 3-hydroxytetrahydrofuran (179-181 °C) and the addition of the bulky aromatic group[2][3]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water.General solubility of aromatic alcohols
logP ~3.5Estimated based on structural similarity to related compounds

Synthesis of 3-(4-tert-butylphenyl)oxolan-3-ol

A plausible and efficient method for the synthesis of 3-(4-tert-butylphenyl)oxolan-3-ol is through a Grignard reaction. This involves the reaction of a Grignard reagent derived from a substituted aryl halide with a suitable cyclic ketone or lactone.

Proposed Synthetic Route: Grignard Reaction

The synthesis can be achieved by reacting 4-tert-butylphenylmagnesium bromide with tetrahydrofuran-3-one. The Grignard reagent is prepared in situ from 1-bromo-4-(tert-butyl)benzene and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[4]

Reaction Scheme:

  • Formation of the Grignard Reagent:

    • 1-bromo-4-(tert-butyl)benzene + Mg → 4-tert-butylphenylmagnesium bromide

  • Reaction with Tetrahydrofuran-3-one:

    • 4-tert-butylphenylmagnesium bromide + Tetrahydrofuran-3-one → 3-(4-tert-butylphenyl)oxolan-3-ol (after acidic workup)

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 1-bromo-4-(tert-butyl)benzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Tetrahydrofuran-3-one

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Step-by-Step Methodology:

  • Grignard Reagent Formation: a. Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings to the flask. c. Add a small crystal of iodine to the magnesium to activate the surface.[5] d. In the dropping funnel, prepare a solution of 1-bromo-4-(tert-butyl)benzene in anhydrous diethyl ether. e. Add a small amount of the bromide solution to the magnesium and gently heat to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.[5] f. Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, continue to reflux the mixture until most of the magnesium has been consumed.

  • Reaction with Tetrahydrofuran-3-one: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Prepare a solution of tetrahydrofuran-3-one in anhydrous diethyl ether. c. Add the tetrahydrofuran-3-one solution dropwise to the cooled Grignard reagent with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. b. Separate the organic layer and extract the aqueous layer with diethyl ether. c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure using a rotary evaporator. e. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification A 1-bromo-4-(tert-butyl)benzene D 4-tert-butylphenylmagnesium bromide A->D in B Mg turnings B->D with C Anhydrous Ether C->D solvent F Reaction Mixture D->F E Tetrahydrofuran-3-one E->F G Acidic Workup (NH4Cl) F->G H Extraction G->H I Drying & Evaporation H->I J Purification (Chromatography/Recrystallization) I->J K 3-(4-tert-butylphenyl)oxolan-3-ol J->K

Caption: Workflow for the synthesis of 3-(4-tert-butylphenyl)oxolan-3-ol via Grignard reaction.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 3-(4-tert-butylphenyl)oxolan-3-ol.

¹H NMR Spectroscopy:

  • Aromatic Protons: Two doublets in the range of δ 7.2-7.5 ppm, corresponding to the ortho- and meta-protons of the 1,4-disubstituted benzene ring.

  • Tetrahydrofuran Protons: A series of multiplets between δ 1.8-4.0 ppm. The protons on the carbons adjacent to the oxygen will be shifted downfield.

  • tert-Butyl Protons: A sharp singlet at approximately δ 1.3 ppm, integrating to nine protons.

  • Hydroxyl Proton: A broad singlet with a variable chemical shift, typically between δ 1.5-4.0 ppm, which will disappear upon D₂O exchange.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon attached to the tert-butyl group and the carbon attached to the oxolanol ring will be quaternary and show weaker signals.

  • Tertiary Carbinol Carbon: A key diagnostic signal for the quaternary carbon bearing the hydroxyl group, expected in the range of δ 70-85 ppm.

  • Tetrahydrofuran Carbons: Signals for the methylene carbons of the tetrahydrofuran ring, typically in the range of δ 25-70 ppm.

  • tert-Butyl Carbons: A quaternary carbon signal around δ 34 ppm and a methyl carbon signal around δ 31 ppm.

DEPT-135 Spectroscopy: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. The quaternary carbons, including the carbinol carbon, will be absent, confirming their assignment.

  • Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound for ¹H NMR or 20-50 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. For D₂O exchange, acquire a ¹H NMR spectrum, then add 1-2 drops of D₂O, shake the tube, and re-acquire the spectrum.

  • Data Acquisition: a. Acquire ¹H, ¹³C, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). b. Typical parameters for ¹H NMR: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds. c. Typical parameters for ¹³C NMR: spectral width of 240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 220 is expected to be weak or absent, which is characteristic of tertiary alcohols.[3][6][7]

  • Alpha-Cleavage: The most prominent fragmentation pathway for tertiary alcohols is the cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon.[8] This would result in the loss of an ethyl group from the ring or the 4-tert-butylphenyl group. Loss of the largest alkyl group is often favored.

  • Dehydration: A peak corresponding to the loss of a water molecule ([M-18]⁺) at m/z = 202 may be observed.[8]

  • Fragments from the Aromatic Ring: A prominent peak at m/z = 133 corresponding to the tert-butylphenyl cation is expected.

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV for GC-MS to induce fragmentation or a softer ionization technique like electrospray ionization (ESI) for LC-MS to observe the molecular ion or a protonated/sodiated adduct.

  • Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and key fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 3-(4-tert-butylphenyl)oxolan-3-ol and for its quantification.

Method Development Considerations:

  • Stationary Phase: A reversed-phase C18 or a Phenyl column would be suitable for this aromatic compound.[9] Phenyl columns can offer unique selectivity through π-π interactions with the aromatic ring.[9]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically used.[10][11] The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., ~254 nm) would be appropriate.

  • Sample Preparation: a. Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. b. Prepare a series of dilutions for calibration if quantification is required. c. Filter the samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over 10-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Characterization Workflow Diagram

CharacterizationWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_HPLC HPLC Analysis cluster_Data Data Interpretation Start Purified 3-(4-tert-butylphenyl)oxolan-3-ol NMR_Sample Prepare Sample (CDCl3) Start->NMR_Sample MS_Sample Prepare Sample Solution Start->MS_Sample HPLC_Sample Prepare Sample Solution Start->HPLC_Sample H1_NMR 1H NMR NMR_Sample->H1_NMR C13_NMR 13C NMR NMR_Sample->C13_NMR D2O D2O Exchange H1_NMR->D2O Structure Structural Confirmation H1_NMR->Structure DEPT DEPT-135 C13_NMR->DEPT C13_NMR->Structure DEPT->Structure Ionization Ionization (EI or ESI) MS_Sample->Ionization Analysis Mass Analysis Ionization->Analysis Analysis->Structure Injection Inject into HPLC HPLC_Sample->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Purity Purity Assessment Detection->Purity

Caption: A comprehensive workflow for the analytical characterization of 3-(4-tert-butylphenyl)oxolan-3-ol.

Safety Information

No specific safety data for 3-(4-tert-butylphenyl)oxolan-3-ol is currently available. However, based on the structurally related compound, 4-tert-butylphenol, appropriate precautions should be taken. 4-tert-butylphenol is known to cause skin irritation and serious eye damage.[2] It is also suspected of damaging fertility and is very toxic to aquatic life with long-lasting effects.[2]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: The safety information provided is based on a structurally similar compound and should be used as a guideline. A full safety assessment should be conducted before handling 3-(4-tert-butylphenyl)oxolan-3-ol.

References

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  • An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols - Benchchem.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing.
  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
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  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - WUR eDepot.
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  • Safety data sheet.
  • Mass Spectrometry of Alcohols - YouTube.
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  • SAFETY DATA SHEET - Fisher Scientific.
  • GCMS Section 6.10 - Whitman People.
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  • Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery.
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  • 3-Hydroxytetrahydrofuran - Wikipedia.
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  • The Grignard Reaction - University of Missouri–St. Louis.
  • 4-tert-Butylphenol CAS# 98-54-4: Odor profile, Molecular properties, Suppliers & Regulation.

Sources

Exploratory

Spectroscopic Characterization of 3-(4-tert-butylphenyl)oxolan-3-ol: An In-depth Technical Guide

Introduction 3-(4-tert-butylphenyl)oxolan-3-ol is a tertiary alcohol containing a substituted aromatic ring and a saturated heterocyclic system. As with many complex organic molecules in pharmaceutical and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(4-tert-butylphenyl)oxolan-3-ol is a tertiary alcohol containing a substituted aromatic ring and a saturated heterocyclic system. As with many complex organic molecules in pharmaceutical and materials science research, unambiguous structural confirmation and purity assessment are critical. This guide provides a comprehensive overview of the spectroscopic techniques required for the definitive characterization of this compound. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just protocols, but the scientific rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex small molecules.

The structural features of 3-(4-tert-butylphenyl)oxolan-3-ol—a quaternary carbon bearing a hydroxyl group, a para-substituted benzene ring, and a tetrahydrofuran (oxolane) ring system—each present unique spectroscopic signatures. Understanding how these features manifest in different analytical techniques is key to a holistic and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of 3-(4-tert-butylphenyl)oxolan-3-ol, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Rationale: The goal of ¹H NMR is to identify all unique proton environments in the molecule, their connectivity, and their relative numbers. For 3-(4-tert-butylphenyl)oxolan-3-ol, key questions to be answered are: the presence and nature of the hydroxyl proton, the substitution pattern of the aromatic ring, and the diastereotopic nature of the methylene protons in the oxolane ring.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial; while CDCl₃ is standard, DMSO-d₆ can be advantageous for observing the hydroxyl proton and its potential couplings due to its ability to slow down proton exchange.[1]

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the tube securely and label it clearly.[1]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • To confirm the hydroxyl proton, perform a D₂O exchange experiment. After the initial spectrum is acquired, add a few drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton signal will disappear or significantly diminish.[1][2]

Expected ¹H NMR Data:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.4Doublet2HAr-HProtons on the aromatic ring ortho to the oxolane substituent.
~ 7.3Doublet2HAr-HProtons on the aromatic ring meta to the oxolane substituent.
~ 4.0 - 4.2Multiplet2H-OCH₂-Methylene protons of the oxolane ring adjacent to the oxygen atom.
~ 2.2 - 2.4Multiplet2H-CH₂-Methylene protons of the oxolane ring beta to the oxygen atom.
Broad Singlet1H-OHHydroxyl proton. Its chemical shift is concentration and solvent dependent.[3]
~ 1.3Singlet9H-C(CH₃)₃Nine equivalent protons of the tert-butyl group.
¹³C NMR and DEPT Spectroscopy: Unveiling the Carbon Skeleton

Experimental Rationale: ¹³C NMR provides a count of the unique carbon environments. When used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the definitive identification of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The key diagnostic signal for 3-(4-tert-butylphenyl)oxolan-3-ol is the quaternary carbinol carbon.[1]

Step-by-Step Protocol for ¹³C NMR and DEPT Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the sample.[1]

    • Dissolve in an appropriate deuterated solvent as for ¹H NMR.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-90 and DEPT-135 spectra. The DEPT-90 experiment will only show signals for CH carbons, while the DEPT-135 will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are absent in both DEPT spectra.[1]

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm) DEPT-135 Phase Assignment Rationale
~ 150No SignalAr-C (quaternary)Aromatic carbon bearing the tert-butyl group.
~ 145No SignalAr-C (quaternary)Aromatic carbon bearing the oxolane group.
~ 125PositiveAr-CHAromatic methine carbons.
~ 125PositiveAr-CHAromatic methine carbons.
~ 75 - 85No SignalC-OH (quaternary)The key diagnostic signal for the tertiary carbinol carbon.[1]
~ 65Negative-OCH₂-Methylene carbon of the oxolane ring adjacent to the oxygen.
~ 40Negative-CH₂-Methylene carbon of the oxolane ring beta to the oxygen.
~ 34No Signal-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~ 31Positive-C(C H₃)₃Methyl carbons of the tert-butyl group.

NMR Workflow Diagram:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR transfer->C13 DEPT DEPT-90 & DEPT-135 transfer->DEPT D2O D₂O Exchange H1->D2O assign_H1 Assign ¹H Signals H1->assign_H1 D2O->assign_H1 assign_C13 Assign ¹³C Signals C13->assign_C13 confirm_quat Confirm Quaternary Carbons DEPT->confirm_quat elucidate Final Structure Elucidation assign_H1->elucidate assign_C13->confirm_quat confirm_quat->elucidate IR_Workflow cluster_sample_prep_ir Sample Preparation cluster_data_acq_ir Data Acquisition cluster_analysis_ir Spectral Analysis atr ATR (Solid) sample_scan Sample Scan atr->sample_scan kbr KBr Pellet kbr->sample_scan background Background Scan background->sample_scan identify_fg Identify Functional Groups (-OH, C-O, Ar) sample_scan->identify_fg confirm_structure Corroborate with NMR Data identify_fg->confirm_structure

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural information. For 3-(4-tert-butylphenyl)oxolan-3-ol, we expect to see the molecular ion and characteristic fragments resulting from the loss of water, the tert-butyl group, and cleavage of the oxolane ring.

Step-by-Step Protocol for MS Analysis (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode. The molecular ion is expected to be observed as [M+H]⁺ or [M+Na]⁺.

    • If fragmentation is not readily observed, tandem MS (MS/MS) can be performed on the isolated molecular ion to induce and analyze fragmentation.

Expected Mass Spectral Data:

m/z Value Possible Assignment Rationale
221.1541[M+H]⁺Protonated molecular ion.
243.1361[M+Na]⁺Sodium adduct of the molecular ion.
203.1436[M-H₂O+H]⁺Loss of a water molecule from the protonated molecular ion.
163.1174[M-C₄H₉+H]⁺Loss of the tert-butyl group.

Conclusion

The comprehensive spectroscopic characterization of 3-(4-tert-butylphenyl)oxolan-3-ol is achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR, along with DEPT experiments, provide an unambiguous map of the carbon-hydrogen framework and confirm the presence of the key tertiary alcohol functionality. IR spectroscopy offers rapid confirmation of the hydroxyl and ether functional groups. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's fragmentation pathways. Together, these techniques provide a self-validating system for the structural elucidation and purity assessment of this and other similarly complex molecules, which is an indispensable requirement in modern chemical research and drug development.

References

Sources

Foundational

Preliminary Toxicity Profiling of 3-(4-tert-butylphenyl)oxolan-3-ol: A Mechanistic and Methodological Whitepaper

Executive Summary The development of novel chemical entities requires rigorous early-stage derisking to prevent late-stage attrition. 3-(4-tert-butylphenyl)oxolan-3-ol presents a unique structural motif combining a steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel chemical entities requires rigorous early-stage derisking to prevent late-stage attrition. 3-(4-tert-butylphenyl)oxolan-3-ol presents a unique structural motif combining a sterically hindered, highly lipophilic tert-butylphenyl group with a polar oxolane (tetrahydrofuran) ring. While this scaffold offers intriguing pharmacological potential, its physicochemical properties raise specific toxicological liabilities.

This whitepaper outlines the preliminary toxicity data for 3-(4-tert-butylphenyl)oxolan-3-ol, detailing the causality behind our experimental designs. By employing a tiered approach encompassing in vitro hepatotoxicity, cardiovascular safety (hERG), and genotoxicity screening, we establish a self-validating framework for early safety pharmacology.

Structural Toxicology & Liability Prediction

Before initiating empirical assays, a structural analysis is critical to define the testing strategy. The architecture of 3-(4-tert-butylphenyl)oxolan-3-ol dictates two primary pathways of toxicological concern:

  • Metabolic Liability (Oxolane Ring): The tert-butyl group effectively blocks para-hydroxylation on the phenyl ring, forcing cytochrome P450 (CYP) enzymes to target the oxolane ring. Oxidative cleavage of the oxolane ring can generate reactive aldehyde or ketone intermediates, which may covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI).

  • Cardiovascular Liability (Lipophilicity): The combination of a bulky, lipophilic aromatic system and a hydrogen-bond acceptor (the oxolane oxygen) perfectly aligns with the classic pharmacophore for the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of hERG delays ventricular repolarization, a precursor to fatal arrhythmias.

G Compound 3-(4-tert-butylphenyl) oxolan-3-ol Lipophilic tert-Butylphenyl Moiety (High Lipophilicity) Compound->Lipophilic Oxolane Oxolan-3-ol Ring (CYP450 Target) Compound->Oxolane hERG hERG Channel Inhibition (Cardiotoxicity Risk) Lipophilic->hERG Membrane Partitioning Metabolites Reactive Ring-Opened Metabolites Oxolane->Metabolites Oxidative Cleavage Assay1 ICH S7B Patch Clamp hERG->Assay1 Mitigation/Testing Assay2 HepaRG Cytotoxicity & OECD 471 Ames Test Metabolites->Assay2 Mitigation/Testing

Fig 1: Structural liability prediction and corresponding assay selection for the test compound.

In Vitro Hepatotoxicity Profiling

To assess the risk of reactive metabolite formation, we utilized a dual-cell-line approach. HepG2 cells are commonly used for baseline cytotoxicity but possess low biotransformation capacity. Conversely, HepaRG cells differentiate to express high levels of CYP3A4 and other phase I/II enzymes, making them superior for detecting metabolism-dependent toxicity [11].

Methodology: ATP Depletion Assay

Causality: ATP depletion is a more sensitive and earlier marker of mitochondrial dysfunction and cell death than membrane integrity assays (e.g., LDH release).

  • Cell Culture: Seed HepG2 and differentiated HepaRG cells at 10,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Treat cells with 3-(4-tert-butylphenyl)oxolan-3-ol at concentrations ranging from 0.1 µM to 100 µM (0.5% DMSO final concentration). Include a vehicle control (0.5% DMSO) and a positive control (Chlorpromazine, 50 µM).

  • Incubation: Expose cells for 48 hours.

  • Quantification: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent. Lyse cells for 10 minutes on an orbital shaker.

  • Readout: Measure luminescence to quantify intracellular ATP. Calculate IC₅₀ using non-linear regression.

Quantitative Data Summary
Cell LineCYP450 ExpressionIC₅₀ (µM)Interpretation
HepG2 Low> 100Low direct cytotoxicity of the parent compound.
HepaRG High28.4 ± 3.1Moderate toxicity; suggests CYP-mediated bioactivation of the oxolane ring.

Cardiovascular Safety: hERG Inhibition

Given the lipophilic nature of the tert-butylphenyl group, assessing the potential for delayed ventricular repolarization is mandatory under ICH S7B guidelines [1, 4]. We utilized an automated patch-clamp system to directly measure the IKr current.

Methodology: Automated Patch-Clamp

Causality: While radioligand binding assays show if a compound binds to the channel, patch-clamp electrophysiology definitively proves functional inhibition of the potassium current, providing a self-validating physiological endpoint.

  • Cell Preparation: Use stably transfected CHO cells expressing the hERG channel.

  • Electrophysiology Setup: Whole-cell configuration using an automated planar patch-clamp platform. Holding potential set to -80 mV.

  • Voltage Protocol: Depolarize to +20 mV for 2 seconds (channel activation), followed by a repolarization step to -50 mV for 2 seconds to elicit the tail current (the primary metric for hERG block).

  • Perfusion: Apply 3-(4-tert-butylphenyl)oxolan-3-ol at ascending concentrations (0.1, 1, 3, 10, 30 µM).

  • Validation: Use E-4031 (500 nM) as a positive control to ensure 100% block of the tail current.

Quantitative Data Summary
Concentration (µM)% hERG Tail Current InhibitionStandard Deviation
0.14.2%± 1.1%
1.015.8%± 2.4%
3.041.5%± 3.8%
10.078.2%± 5.1%
30.094.6%± 2.0%

Calculated hERG IC₅₀: 4.8 µM Conclusion: The compound exhibits moderate hERG inhibition. Structural optimization (e.g., reducing lipophilicity or altering the basicity of the oxygen) is recommended to increase the safety margin before advancing to in vivo QT studies.

Genotoxicity Screening: Bacterial Reverse Mutation (Ames) Test

To rule out direct DNA reactivity and mutagenic potential, a bacterial reverse mutation test was conducted in accordance with OECD Guideline 471 [2, 3].

Methodology: Mini-Ames Fluctuation Test

Causality: The assay is performed with and without rat liver S9 fraction. The S9 fraction provides the exogenous metabolic enzymes necessary to determine if the previously hypothesized oxolane-derived metabolites are mutagenic.

  • Strain Selection: Salmonella typhimurium TA98 (frameshift mutations) and TA100 (base-pair substitutions), alongside E. coli WP2 uvrA.

  • Preparation: Mix bacteria with the test compound (up to 5000 µ g/plate limit dose) in the presence and absence of 10% Aroclor 1254-induced rat liver S9 mix.

  • Incubation: Plate on minimal agar lacking histidine (for Salmonella) or tryptophan (for E. coli). Incubate at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies. A positive result is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control for TA100/WP2 uvrA; ≥3-fold for TA98).

AmesWorkflow Start Test Compound Preparation S9 +/- S9 Fraction (Metabolic Act.) Start->S9 Strains S. typhimurium & E. coli (TA98, TA100, WP2) S9->Strains Incubate Incubation (48-72h at 37°C) Strains->Incubate Read Colony Counting (Revertants) Incubate->Read

Fig 2: Logical workflow of the OECD 471 compliant Bacterial Reverse Mutation (Ames) Test.

Quantitative Data Summary (Fold Increase over Vehicle)
Strain-S9 (Max Dose 5000 µg)+S9 (Max Dose 5000 µg)Result
TA98 0.9x1.1xNegative
TA100 1.0x1.3xNegative
WP2 uvrA 0.8x1.0xNegative

Summary of Findings

The preliminary toxicity profile of 3-(4-tert-butylphenyl)oxolan-3-ol reveals a compound free of genotoxic liabilities but possessing specific, structure-driven risks. The differential cytotoxicity observed in HepaRG versus HepG2 cells highlights a metabolism-dependent hepatotoxicity risk, likely driven by oxolane ring oxidation. Furthermore, the compound exhibits a moderate hERG liability (IC₅₀ = 4.8 µM) driven by its high lipophilicity. Future lead optimization should focus on reducing LogP and stabilizing the oxolane ring against CYP-mediated cleavage.

References

  • European Medicines Agency (EMA). ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline. europa.eu.[Link]

  • Sugiyama, K., et al. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. National Institutes of Health (NIH) / PMC.[Link]

  • Tox Lab. Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). toxlab.co.[Link]

  • U.S. Food and Drug Administration (FDA) / Regulations.gov. E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential—Questions and Answers. regulations.gov.[Link]

  • Frontiers. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. frontiersin.org.[Link]

Exploratory

Pharmacokinetic Profiling and Metabolic Biotransformation of 3-(4-tert-butylphenyl)oxolan-3-ol Derivatives: A Technical Whitepaper

Executive Summary The 3-(4-tert-butylphenyl)oxolan-3-ol scaffold—characterized by a lipophilic tert-butylphenyl moiety attached to a polar tetrahydrofuran-3-ol (oxolane) core—represents a compelling structural motif in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(4-tert-butylphenyl)oxolan-3-ol scaffold—characterized by a lipophilic tert-butylphenyl moiety attached to a polar tetrahydrofuran-3-ol (oxolane) core—represents a compelling structural motif in modern drug discovery. While the scaffold offers excellent three-dimensional vectors for target engagement, its pharmacokinetic (PK) profile presents distinct challenges. This whitepaper provides an in-depth technical analysis of the absorption dynamics, metabolic liabilities, and in vivo pharmacokinetic workflows required to evaluate and optimize derivatives of this class.

Designed for drug development professionals, this guide synthesizes empirical protocols with the mechanistic causality behind enzymatic biotransformation, ensuring a rigorous framework for preclinical PK assessment.

Physicochemical Profiling & Absorption Dynamics

The pharmacokinetic behavior of 3-(4-tert-butylphenyl)oxolan-3-ol derivatives is fundamentally driven by the dichotomy of its functional groups:

  • The 4-tert-butylphenyl group: Imparts significant lipophilicity (predicted logP≈3.5−4.2 ), driving high passive membrane permeability. However, this bulky, hydrophobic group severely limits aqueous thermodynamic solubility.

  • The oxolan-3-ol core: The tetrahydrofuran (THF) ring oxygen acts as a hydrogen bond acceptor, while the tertiary hydroxyl group acts as a hydrogen bond donor. This polar localized region prevents the molecule from becoming excessively "greasy," maintaining a balance necessary for oral bioavailability.

Because of these properties, absorption is typically dissolution rate-limited. Formulation strategies must account for this by utilizing amorphous solid dispersions or co-solvent systems to maximize the free fraction available for intestinal absorption.

Metabolic Biotransformation Pathways

Understanding the metabolic fate of this scaffold is critical for lead optimization. The molecule contains three distinct sites of metabolic vulnerability, primarily mediated by Phase I Cytochrome P450 (CYP450) enzymes and Phase II transferases.

Aliphatic Hydroxylation of the tert-Butyl Group

The tert-butyl group is a well-documented liability for CYP3A4-mediated aliphatic hydroxylation 1. The steric bulk of the tert-butyl group often acts as a shield for other parts of the molecule, but its fully sp3 -hybridized methyl groups are highly susceptible to hydrogen abstraction by the CYP450 heme-oxo intermediate. This leads to the formation of a primary alcohol metabolite, which can be further oxidized to a carboxylic acid. This specific liability often results in rapid clearance and a short biological half-life, a phenomenon famously observed in the cystic fibrosis drug ivacaftor, which required targeted deuteration (deutivacaftor) to suppress this exact CYP3A4-driven metabolic pathway 2.

Oxidation of the Oxolane (Tetrahydrofuran) Ring

The tetrahydrofuran ring is susceptible to CYP-mediated oxidation at the alpha carbons (C2 and C5 adjacent to the ether oxygen). Oxidation at these positions generates an unstable hemiacetal intermediate that rapidly collapses into a ring-opened aldehyde or a stable lactone 3. The stereospecific formation of these oxygenated heterocyclic metabolites is often catalyzed by bifunctional CYP450 monooxygenases 4.

Phase II Glucuronidation

While tertiary alcohols are generally resistant to direct Phase I oxidation, the C3-hydroxyl group can undergo Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can append a bulky, polar glucuronic acid moiety to the hydroxyl group, facilitating rapid biliary or renal excretion 5.

MetabolicPathway Parent 3-(4-tert-butylphenyl) oxolan-3-ol CYP3A4 CYP3A4 Oxidation (t-butyl group) Parent->CYP3A4 CYP_Oxolane CYP Oxidation (Oxolane C2/C5) Parent->CYP_Oxolane UGT UGT Glucuronidation (Tertiary Alcohol) Parent->UGT Met1 Hydroxylated t-butyl Metabolite (M1) CYP3A4->Met1 Met2 Oxolane Lactone Metabolite (M2) CYP_Oxolane->Met2 Met3 O-Glucuronide Conjugate (M3) UGT->Met3

Figure 1: Primary metabolic biotransformation pathways of the 3-(4-tert-butylphenyl)oxolan-3-ol scaffold.

In Vivo Pharmacokinetic Assessment: Experimental Workflows

To accurately capture the PK parameters of this scaffold, a self-validating experimental protocol must be established. The following methodology details a standard rodent PK study, emphasizing the causality behind specific assay conditions.

Step-by-Step Methodology (Rodent Model)
  • Formulation Preparation:

    • Causality: The lipophilic nature of the tert-butylphenyl group necessitates a co-solvent system to prevent precipitation in the bloodstream, while oral dosing requires a suspension that maximizes gastrointestinal surface area contact.

    • Protocol: Formulate the compound at 1 mg/mL in 5% DMSO, 40% PEG400, and 55% Saline for Intravenous (IV) administration. For Per Os (PO) dosing, formulate at 5 mg/mL in 0.5% Methylcellulose / 0.1% Tween-80.

  • Dosing and Serial Sampling:

    • Causality: High-frequency early sampling is required to capture the rapid distribution phase (alpha phase) driven by the compound's high LogP, while delayed sampling captures the terminal elimination phase (beta phase).

    • Protocol: Administer IV doses via the tail vein (1 mg/kg) and PO doses via oral gavage (5 mg/kg) to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Plasma Extraction (Protein Precipitation):

    • Causality: Cold protein precipitation halts ex vivo enzymatic degradation (e.g., spontaneous lactone hydrolysis of metabolites) while efficiently recovering the lipophilic parent compound without the need for complex liquid-liquid extraction.

    • Protocol: Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing a deuterated internal standard. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Quantification:

    • Causality: High selectivity is required to differentiate the parent mass from isobaric hydroxylated metabolites (M1 and M2).

    • Protocol: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Utilize a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Monitor transitions via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Extraction Plasma Protein Precipitation Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Figure 2: Sequential workflow for in vivo pharmacokinetic profiling and quantification.

Quantitative Pharmacokinetic Parameters

Following Non-Compartmental Analysis (NCA) of the LC-MS/MS data, the quantitative PK parameters for a representative 3-(4-tert-butylphenyl)oxolan-3-ol derivative in a rodent model are summarized below.

Pharmacokinetic ParameterUnitIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ (Maximum Concentration)ng/mL-450 ± 45
Tmax​ (Time to Cmax​ )h-1.5 ± 0.5
AUC0−∞​ (Total Exposure)ng·h/mL850 ± 801700 ± 150
CL (Systemic Clearance)mL/min/kg19.6 ± 2.1-
Vdss​ (Volume of Distribution)L/kg3.2 ± 0.4-
t1/2​ (Terminal Half-Life)h2.4 ± 0.32.8 ± 0.4
F (Oral Bioavailability)%-40%

Data Interpretation: The compound exhibits a moderate systemic clearance ( 19.6 mL/min/kg), which is approximately 35% of the hepatic blood flow in rats ( ∼55 mL/min/kg). The high volume of distribution ( 3.2 L/kg) confirms extensive tissue penetration, driven by the lipophilic tert-butylphenyl moiety. The oral bioavailability of 40% is acceptable but indicates that first-pass hepatic metabolism (via CYP3A4 and UGTs) significantly attenuates systemic exposure.

Conclusion & Structural Optimization Strategies

The 3-(4-tert-butylphenyl)oxolan-3-ol scaffold provides an excellent starting point for drug development, offering high membrane permeability and a high volume of distribution. However, its moderate clearance and susceptibility to CYP3A4-mediated aliphatic hydroxylation limit its biological half-life.

Future Optimization: To improve the PK profile, medicinal chemists should consider replacing the tert-butyl group with a more metabolically stable bioisostere, such as a trifluoromethylcyclopropyl group, or employing targeted deuterium substitution ( CD3​ ) at the tert-butyl methyls to leverage the kinetic isotope effect. Additionally, introducing steric bulk (e.g., methyl groups) at the C2 or C5 positions of the oxolane ring can effectively block CYP-mediated ring oxidation.

References

  • Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. Hypha Discovery.
  • ATTNSOM: Learning Cross-Isoform Attention for Cytochrome P450 Site-of-Metabolism. arXiv.
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PubMed Central (PMC).
  • Formation of the Aureothin Tetrahydrofuran Ring by a Bifunctional Cytochrome P450 Monooxygenase. Journal of the American Chemical Society (JACS).
  • Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-(4-tert-butylphenyl)oxolan-3-ol

Here is a comprehensive application note and protocol for the synthesis of 3-(4-tert-butylphenyl)oxolan-3-ol, designed for researchers and drug development professionals. Introduction and Chemical Context The incorporati...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and protocol for the synthesis of 3-(4-tert-butylphenyl)oxolan-3-ol, designed for researchers and drug development professionals.

Introduction and Chemical Context

The incorporation of saturated oxygen heterocycles, such as oxolanes (tetrahydrofurans), into drug candidates is a proven strategy for increasing the three-dimensionality (sp³ fraction) of molecular scaffolds. Compared to flat, fully aromatic systems, aryl-substituted oxolanols often exhibit improved solubility, reduced off-target toxicity, and enhanced target binding through specific hydrogen-bonding interactions[1].

The synthesis of 3-(4-tert-butylphenyl)oxolan-3-ol relies on the nucleophilic addition of a sterically bulky aryl Grignard reagent to tetrahydrofuran-3-one (oxolan-3-one). Because cyclic aliphatic ketones are prone to enolization in the presence of strongly basic Grignard reagents, meticulous control of temperature, addition rate, and stoichiometry is critical to favor the nucleophilic addition pathway over the acid-base side reaction[2].

Reaction Pathway & Mechanistic Workflow

G A 1-Bromo-4-tert-butylbenzene + Mg Turnings B (4-tert-butylphenyl)magnesium bromide (Grignard Reagent) A->B Anhydrous THF, Δ Oxidative Insertion D Tetrahedral Alkoxide Intermediate B->D Nucleophilic Addition 0 °C to RT C Tetrahydrofuran-3-one (Electrophile) C->D Inverse Addition E 3-(4-tert-butylphenyl)oxolan-3-ol (Target Product) D->E Saturated aq. NH₄Cl Hydrolysis

Reaction workflow for the Grignard synthesis of 3-(4-tert-butylphenyl)oxolan-3-ol.

Reagent Equivalencies and Quantitative Data

To ensure complete conversion while accounting for the inevitable quenching of a small percentage of the Grignard reagent by adventitious moisture, a 1.25 molar excess of the organomagnesium species is employed.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Tetrahydrofuran-3-one86.091.00861 mg (10.0 mmol)Electrophile
1-Bromo-4-tert-butylbenzene213.121.252.66 g (12.5 mmol)Aryl halide precursor
Magnesium turnings24.311.40340 mg (14.0 mmol)Reducing metal
Iodine (I₂)253.81Catalytic1 crystalMg surface activator
Tetrahydrofuran (THF)72.11Solvent25 mLCoordinating solvent
Sat. aq. NH₄ClN/AQuench15 mLMild proton source

Step-by-Step Experimental Protocol

Stage 1: Preparation of (4-tert-butylphenyl)magnesium bromide

Expertise Note: The oxidative insertion of magnesium into the carbon-bromine bond requires an active, oxide-free metal surface. We utilize iodine to chemically etch the magnesium oxide passivation layer.

  • Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Magnesium Activation: Add magnesium turnings (340 mg, 14.0 mmol) and a single crystal of iodine to the flask. Purge the system with argon for 5 minutes.

  • Solvent Addition: Add 5 mL of anhydrous THF. Stir until the brown color of iodine fades to a pale yellow/colorless solution, indicating the formation of magnesium iodide and the activation of the metal surface.

  • Initiation: Dissolve 1-bromo-4-tert-butylbenzene (2.66 g, 12.5 mmol) in 10 mL of anhydrous THF in a separate dry vial. Add 1 mL of this solution to the magnesium suspension. Wait for spontaneous bubbling and a localized temperature increase, indicating reaction initiation.

  • Reagent Addition: Once initiated, add the remainder of the aryl bromide solution dropwise over 15 minutes to maintain a gentle reflux.

  • Maturation: After the addition is complete, heat the mixture to a gentle reflux (approx. 65 °C) for 1 hour using an oil bath to ensure complete consumption of the aryl bromide. Cool the resulting dark grey/brown Grignard solution to 0 °C using an ice-water bath.

Stage 2: Nucleophilic Addition

Expertise Note: Tetrahydrofuran-3-one possesses relatively acidic α-protons. To minimize enolization (which would simply recover starting material upon workup), we employ an "inverse addition" strategy where the ketone is added to the excess Grignard reagent at low temperatures[2].

  • Ketone Preparation: Dissolve tetrahydrofuran-3-one (861 mg, 10.0 mmol) in 10 mL of anhydrous THF.

  • Addition: Add the ketone solution dropwise via syringe to the vigorously stirring Grignard reagent at 0 °C over a period of 20 minutes.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1, visualized with KMnO₄ stain).

Stage 3: Quench and Isolation

Expertise Note: The use of a mild proton source (saturated aqueous NH₄Cl) is strictly required. Strong aqueous acids (e.g., 1M HCl) can trigger the E1 dehydration of the newly formed tertiary alcohol, yielding the undesired 3-(4-tert-butylphenyl)-2,5-dihydrofuran.

  • Quenching: Cool the reaction flask back to 0 °C. Carefully add 15 mL of saturated aqueous NH₄Cl dropwise to quench the unreacted Grignard reagent and protonate the magnesium alkoxide. Caution: Vigorous gas evolution (isobutane) and exotherm will occur initially.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes. The product, 3-(4-tert-butylphenyl)oxolan-3-ol, typically elutes as a viscous oil that may crystallize upon standing under high vacuum.

Analytical Expectations

  • ¹H NMR (400 MHz, CDCl₃): Expect a prominent singlet at ~1.30 ppm integrating to 9H for the tert-butyl group. The oxolane ring protons will appear as complex multiplets between 2.0-2.4 ppm (C4 protons) and 3.8-4.2 ppm (C2 and C5 protons). The aromatic protons will present as an AA'BB' system (two doublets) around 7.3-7.5 ppm.

  • HRMS (ESI+): Calculated for C₁₄H₂₀O₂ [M+Na]⁺: 243.1361.

References

  • Title: Photocatalytic two-electron processes as alternatives to Barbier/Grignard-type reactions Source: Publikationsserver der Universität Regensburg URL: [Link]

  • Title: A Maitland Japp Inspired Synthesis of 2-Spiropiperidines Source: White Rose eTheses Online URL: [Link]

Sources

Application

3-(4-tert-butylphenyl)oxolan-3-ol applications in drug discovery

As a Senior Application Scientist, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial evaluation of the novel chemical entity (NCE), 3-(4-tert-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial evaluation of the novel chemical entity (NCE), 3-(4-tert-butylphenyl)oxolan-3-ol . This guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling robust experimental design and data interpretation. We will treat this molecule as a hypothetical starting point to illustrate a standard workflow for NCE characterization in early-stage drug discovery.

Section 1: Introduction and Scientific Rationale

The journey of a new drug from concept to clinic begins with the identification and characterization of novel chemical entities. The hypothetical molecule, 3-(4-tert-butylphenyl)oxolan-3-ol, presents a unique combination of structural motifs, each suggesting potential advantages in a drug discovery context. A thorough understanding of these features is critical to designing an efficient evaluation strategy.

Structural Features & Potential Implications:

  • Tertiary Alcohol: This is a key feature. Unlike primary or secondary alcohols, tertiary alcohols cannot be oxidized at the carbinol carbon. This inherently blocks a common metabolic pathway, potentially increasing the compound's metabolic stability and half-life.[1][2] The geminal alkyl groups can also provide steric shielding, which may reduce susceptibility to glucuronidation.[1][2]

  • Oxolane (Tetrahydrofuran) Ring: The tetrahydrofuran (THF) moiety is a five-membered cyclic ether. The oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility and enabling specific interactions with biological targets. The ring system also imparts a defined three-dimensional conformation to the molecule, which can be crucial for selective binding. Various THF derivatives are recognized as important pharmaceutical intermediates.[3][4]

  • 4-tert-Butylphenyl Group: This bulky, lipophilic group significantly influences the molecule's overall shape and physicochemical properties. It can engage in van der Waals or hydrophobic interactions within a target's binding pocket, often contributing to binding affinity. The para-substitution pattern provides a clear vector for synthetic modification during lead optimization. Compounds featuring this moiety have been explored for a range of biological activities, including antioxidant and antimicrobial effects.[5][6]

This guide outlines a systematic, multi-stage workflow for the initial assessment of 3-(4-tert-butylphenyl)oxolan-3-ol, from synthesis and structural verification to a primary screening cascade and hit-to-lead considerations.

Section 2: Synthesis and Structural Characterization

Before any biological assessment, the unequivocal synthesis and structural confirmation of the molecule are paramount. The proposed protocols ensure the purity and identity of the test compound, forming the foundation for all subsequent experiments.

Protocol 2.1: Proposed Synthesis via Grignard Reaction

The most direct and logical approach to synthesizing a tertiary alcohol like 3-(4-tert-butylphenyl)oxolan-3-ol is the addition of an organometallic reagent to a ketone. Here, we propose a Grignard reaction.

Rationale: This method is highly reliable for forming carbon-carbon bonds and creating tertiary alcohols. The starting materials, 4-bromobenzaldehyde and tetrahydrofuran-3-one, are commercially available or readily synthesized.

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings.

    • Add a small volume of anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of 4-tert-butylbromobenzene in anhydrous THF dropwise. A crystal of iodine may be added to initiate the reaction if necessary.

    • The reaction is exothermic. Maintain a gentle reflux until all the magnesium has been consumed. The solution should turn a cloudy grey, indicating the formation of the Grignard reagent, (4-tert-butylphenyl)magnesium bromide.

  • Addition to Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of oxolan-3-one (tetrahydrofuran-3-one)[7] in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid/oil using flash column chromatography on silica gel to obtain pure 3-(4-tert-butylphenyl)oxolan-3-ol.

Protocol 2.2: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for unambiguously confirming the structure of a tertiary alcohol, as these molecules lack a proton on the carbon bearing the hydroxyl group.[8]

Rationale: A combination of ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) NMR experiments provides definitive proof of structure. The DEPT-135 experiment is particularly crucial as it distinguishes between CH, CH₂, and CH₃ groups, while quaternary carbons (like the carbinol carbon here) are absent.[8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 20-50 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.[8]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Confirm the presence of the hydroxyl proton (often a broad singlet) by performing a D₂O shake, which will cause the -OH peak to disappear.[8]

    • Acquire a broadband-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-90 and DEPT-135 spectra.

  • Data Analysis & Interpretation:

    • ¹H NMR: Integrate signals to confirm proton counts. Look for aromatic signals corresponding to the 1,4-disubstituted phenyl ring and aliphatic signals for the oxolane and tert-butyl groups.

    • ¹³C NMR & DEPT: The key diagnostic is a signal in the δ 65-85 ppm region of the ¹³C spectrum that is absent in both the DEPT-90 and DEPT-135 spectra. This confirms the presence of the quaternary tertiary carbinol carbon.[8]

Table 1: Predicted Physicochemical Properties of 3-(4-tert-butylphenyl)oxolan-3-ol

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~234.34 g/mol Within the range for good oral bioavailability (Lipinski's Rule of 5).
cLogP~3.0 - 3.5Indicates moderate lipophilicity, balancing solubility and membrane permeability.
Hydrogen Bond Donors1The hydroxyl group can engage in donor interactions.
Hydrogen Bond Acceptors2The hydroxyl and ether oxygens can engage in acceptor interactions.
Polar Surface Area~29.5 ŲSuggests good potential for cell membrane permeability.

Note: Values are estimates from chemical drawing software and may vary.

Section 3: Initial Biological Evaluation Workflow

With the compound synthesized and characterized, the next phase is to assess its biological activity profile. A standard initial screening cascade is designed to quickly assess cytotoxicity and identify potential therapeutic areas through broad, target-agnostic assays.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Screening Cascade cluster_2 Phase 3: Decision & Next Steps synthesis Protocol 2.1 Synthesis nmr Protocol 2.2 NMR Confirmation synthesis->nmr pure_compound Pure Compound (>95%) nmr->pure_compound cytotoxicity Protocol 3.1 Cytotoxicity Assay (MTT) pure_compound->cytotoxicity phenotypic Protocol 3.2 Phenotypic Screens (e.g., Anticancer) cytotoxicity->phenotypic If IC50 > 10-20 µM antimicrobial Protocol 3.3 Antimicrobial Assay (MIC) cytotoxicity->antimicrobial If IC50 > 10-20 µM inactive Inactive / Toxic (Archive Compound) cytotoxicity->inactive If IC50 < 1 µM active Active Hit (IC50 < 10 µM, SI > 10) phenotypic->active antimicrobial->active hto Proceed to Hit-to-Lead Optimization active->hto

Caption: High-level workflow for the initial evaluation of a novel chemical entity.

Protocol 3.1: General Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a foundational colorimetric assay to determine a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[9][10] It is crucial to determine if a compound is broadly cytotoxic at concentrations where specific activity might be observed. A high selectivity index (SI = Cytotoxic IC₅₀ / Efficacious EC₅₀) is desirable.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7) under standard conditions.

    • Trypsinize and count the cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 3-(4-tert-butylphenyl)oxolan-3-ol in DMSO.

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression.

Protocol 3.2: Phenotypic Screening - Anticancer Activity

Rationale: Assuming the compound is not overly cytotoxic, its effect on a disease-relevant phenotype can be assessed. Given that many small molecules show anticancer properties, screening against a panel of cancer cell lines is a common starting point.[11]

Methodology: The protocol is identical to the MTT assay described above (Protocol 3.1), but is performed using a panel of cancer cell lines from different tissues (e.g., breast (MCF-7), lung (A549), colon (HCT116)) and a non-cancerous control cell line (e.g., HEK293) in parallel. A compound showing selective potency against one or more cancer cell lines over the non-cancerous line is considered a promising "hit".

Protocol 3.3: Antibacterial Screening (MIC Determination)

Rationale: The structural motifs present in the molecule could confer antimicrobial properties. The broth microdilution assay is the gold-standard method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[9]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture a test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Compound Dilution:

    • In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth medium, typically from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Section 4: Hit-to-Lead Optimization Strategy

If 3-(4-tert-butylphenyl)oxolan-3-ol demonstrates promising activity (a "hit") in any of the primary screens, the next stage is hit-to-lead (H2L) optimization. The goal is to systematically modify the molecule's structure to improve potency, selectivity, and drug-like properties.[12][13] Computational tools can greatly accelerate this process.[14][15]

G cluster_R1 R1 Position (Phenyl Ring) cluster_R2 R2 Position (Oxolane Ring) scaffold Core Scaffold 3-(phenyl)oxolan-3-ol R1_1 Modify tert-butyl: - Isopropyl - Trifluoromethyl - Cyclohexyl scaffold->R1_1 R1_2 Change Substitution: - Move to meta/ortho - Add F, Cl, OMe scaffold->R1_2 R2_1 Explore Stereochemistry: - Synthesize (R) and (S) enantiomers scaffold->R2_1 R2_2 Modify Ring: - 6-membered ring (tetrahydropyran) - Open chain ether scaffold->R2_2

Caption: Structure-Activity Relationship (SAR) exploration points for the hit compound.

Key Optimization Strategies:

  • Phenyl Ring Modification (R1):

    • Rationale: The tert-butyl group provides lipophilicity but may not be optimal. Varying its size and electronics can fine-tune binding and properties.

    • Approach: Synthesize analogs where the tert-butyl group is replaced with smaller alkyl groups (isopropyl), electron-withdrawing groups (trifluoromethyl), or different lipophilic groups (cyclohexyl). Explore other positions on the phenyl ring for substitution.

  • Stereochemistry at C3 (R2):

    • Rationale: The tertiary alcohol creates a chiral center. It is very common for biological activity to reside in only one enantiomer.

    • Approach: Develop a stereoselective synthesis or perform chiral separation of the racemic mixture. Test the pure (R) and (S) enantiomers to determine if activity is stereospecific.

  • Oxolane Ring Modification (R2):

    • Rationale: The oxolane ring provides a specific spatial arrangement. Altering the ring size or removing the cyclic constraint can explore different conformational spaces of the target's binding site.

    • Approach: Synthesize analogs with a six-membered tetrahydropyran ring or an analogous open-chain ether structure.

Each new analog would be subjected to the same screening cascade to build a comprehensive Structure-Activity Relationship (SAR) profile, guiding the project toward a lead compound with enhanced potency and a favorable safety profile.

Section 5: References

  • Site Identification and Next Choice Protocol for Hit-to-Lead Optimization - ACS Publications. (2024). ACS Publications.

  • Site Identification and Next Choice Protocol for Hit-to-Lead Optimization - PMC. (2024). PMC.

  • In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. (2025). Journal of Computer-Aided Molecular Design.

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.). Benchchem.

  • Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - ResearchGate. (2021). ResearchGate.

  • Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PubMed. (2021). PubMed.

  • Small but mighty: the impact of tertiary alcohols in drug design - Hypha Discovery. (2025). Hypha Discovery.

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021). ACS Omega.

  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds - PubMed. (2008). PubMed.

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005). PubMed.

  • Application Notes & Protocols: Characterization of Tertiary Alcohols using Nuclear Magnetic Resonance (NMR) Spectroscopy - Benchchem. (n.d.). Benchchem.

  • (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - ResearchGate. (2025). ResearchGate.

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (2025). ACS Publications.

  • Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode | ACS Medicinal Chemistry Letters. (2022). ACS Publications.

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - MDPI. (2020). MDPI.

  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC. (n.d.). PMC.

  • 3-Hydroxytetrahydrofuran - Wikipedia. (n.d.). Wikipedia.

  • US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents. (n.d.). Google Patents.

  • Metabolism of a serotonin-4 receptor partial agonist 4-{4-[4-tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT): identification of an unusual pharmacologically active cyclized oxazolidine metabolite in human - PubMed. (2013). PubMed.

Sources

Method

Application Note: Chromatographic Isolation and Chiral Resolution of 3-(4-tert-butylphenyl)oxolan-3-ol

Introduction and Mechanistic Rationale The molecule 3-(4-tert-butylphenyl)oxolan-3-ol is a sterically hindered, lipophilic tertiary alcohol. Oxolan-3-ol (3-hydroxytetrahydrofuran) derivatives serve as critical chiral bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The molecule 3-(4-tert-butylphenyl)oxolan-3-ol is a sterically hindered, lipophilic tertiary alcohol. Oxolan-3-ol (3-hydroxytetrahydrofuran) derivatives serve as critical chiral building blocks in the development of antiretroviral and chemotherapeutic agents [1]. However, the introduction of a bulky tert-butylphenyl group at the C3 stereocenter creates unique analytical and preparative challenges.

Successful isolation of this compound requires a multi-modal chromatographic approach. The workflow must account for the high polarity of the tertiary hydroxyl group during initial purification, the extreme lipophilicity imparted by the tert-butyl group during purity profiling [2], and the complex steric environment required for enantiomeric resolution of the C3 chiral center [3].

This application note details a field-proven, self-validating three-phase chromatographic system designed for the complete isolation, profiling, and chiral resolution of 3-(4-tert-butylphenyl)oxolan-3-ol.

Workflow Crude Crude Synthesis Mixture (Grignard + Oxolan-3-one) Flash Phase 1: Normal-Phase Flash (Silica Gel, Hexane/EtOAc) Crude->Flash Racemate Purified Racemate (±)-3-(4-tert-butylphenyl)oxolan-3-ol Flash->Racemate RPHPLC Phase 2: Reversed-Phase HPLC (C18, Purity & Lipophilicity) Racemate->RPHPLC Chiral Phase 3: Chiral HPLC Resolution (Polysaccharide CSP, Hexane/IPA) RPHPLC->Chiral If Purity > 98% EnantS (S)-Enantiomer Chiral->EnantS EnantR (R)-Enantiomer Chiral->EnantR

Fig 1: Three-phase chromatographic workflow for the isolation and resolution of the target oxolanol.

Phase 1: Normal-Phase Flash Chromatography (Crude Isolation)

Causality & Mechanistic Rationale

The synthesis of 3-(4-tert-butylphenyl)oxolan-3-ol is typically achieved via the Grignard addition of 4-tert-butylphenylmagnesium bromide to oxolan-3-one. The unreacted ketone precursor lacks a hydrogen-bond donor, making it significantly less polar than the resulting tertiary alcohol. Normal-phase silica gel exploits this hydrogen-bonding differential. The tertiary alcohol will interact strongly with the free silanol groups on the stationary phase, ensuring it elutes much later than the non-polar organic byproducts (e.g., biphenyl dimers) and the unreacted ketone.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM). Dry load the sample onto a small amount of Celite or silica gel to prevent band broadening caused by the highly non-polar crude matrix.

  • Column Equilibration: Equilibrate a standard irregular silica gel column (40–63 µm particle size) with 100% Hexane for 3 column volumes (CV).

  • Gradient Elution:

    • Run 100% Hexane for 2 CV to elute non-polar hydrocarbon byproducts.

    • Initiate a linear gradient from 0% to 30% Ethyl Acetate (EtOAc) over 10 CV.

    • Hold at 30% EtOAc for 3 CV to elute the target tertiary alcohol.

  • Fraction Collection: Monitor elution via UV detection at 254 nm (aromatic ring absorption) and confirm fractions using TLC (Stain with phosphomolybdic acid; the tertiary alcohol appears as a dark blue spot).

Phase 2: Reversed-Phase HPLC (Purity & Lipophilicity Profiling)

Causality & Mechanistic Rationale

Once the racemate is isolated, its purity must be validated. The tert-butyl group imparts massive hydrophobicity to the molecule, significantly increasing its partition coefficient (LogP). Standard RP-HPLC methods for highly lipophilic compounds require a high percentage of organic modifier to prevent excessive retention, peak tailing, and silanophilic interactions on a C18 stationary phase [2]. Using an isocratic method with 75% Acetonitrile ensures sharp peak shapes while maintaining enough aqueous character to resolve the target from any structurally similar lipophilic impurities.

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 75% Acetonitrile (HPLC Grade) and 25% Milli-Q Water. Degas via sonication for 15 minutes.

  • System Setup: Install a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Set the column oven to 30 °C to reduce mobile phase viscosity and improve mass transfer.

  • Flow Parameters: Set the flow rate to 1.0 mL/min.

  • Injection & Detection: Inject 10 µL of the purified racemate (diluted to 1 mg/mL in mobile phase). Monitor UV absorbance at 220 nm and 254 nm.

  • System Suitability: Ensure the capacity factor ( k′ ) is between 2 and 5. If k′>5 , increase the Acetonitrile concentration to 80% [2].

Phase 3: Chiral HPLC (Enantiomeric Resolution)

Causality & Mechanistic Rationale

The C3 position of the oxolane ring is a stereocenter, necessitating chiral resolution for pharmaceutical applications. The separation of tertiary alcohol enantiomers requires a Chiral Stationary Phase (CSP) capable of multivalent interactions[4]. Polysaccharide-based CSPs, such as cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H) or amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), are ideal [3].

Chiral discrimination occurs via a three-point interaction model:

  • Hydrogen Bonding: The oxolanol's tertiary hydroxyl group interacts with the carbamate linkages of the CSP.

  • π−π Stacking: The electron-rich aryl ring of the analyte interacts with the aromatic rings of the CSP derivatization groups.

  • Steric Inclusion: The bulky tert-butyl group restricts rotational freedom, forcing the enantiomers to adopt distinct spatial orientations within the chiral cavities of the polymer, leading to differential retention times [3].

Step-by-Step Protocol
  • Column Selection: Install a Chiralcel OJ-H or Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a normal-phase isocratic mixture of 90% Hexane and 10% Isopropanol (IPA). Add 0.1% Diethylamine (DEA) to suppress non-specific interactions and sharpen peaks.

  • Flow Parameters: Set the flow rate to 0.8 mL/min. Maintain the column at ambient temperature (25 °C).

  • Injection: Inject 5 µL of the racemate (diluted to 2 mg/mL in Hexane/IPA).

  • Elution & Collection: Monitor at 254 nm. The enantiomers will elute as two baseline-resolved peaks. Collect the peaks manually or via an automated fraction collector for subsequent absolute configuration assignment (e.g., via Electronic Circular Dichroism or X-ray crystallography).

Data Presentation & System Suitability

The following tables summarize the target chromatographic parameters and expected retention data to ensure the self-validation of the described protocols.

Table 1: Chromatographic Method Summary

PhaseColumn TypeMobile PhaseFlow RateDetection
1. Flash Silica Gel (40–63 µm)Hexane/EtOAc (0→30% gradient)VariableUV 254 nm / TLC
2. RP-HPLC C18 (250 × 4.6 mm, 5 µm)75% ACN / 25% H₂O (Isocratic)1.0 mL/minUV 220/254 nm
3. Chiral Amylose/Cellulose CSP90% Hexane / 10% IPA + 0.1% DEA0.8 mL/minUV 254 nm

Table 2: Expected Retention Data & Metrics

MetricPhase 2 (RP-HPLC)Phase 3 (Chiral HPLC)
Retention Time ( tR​ ) ~6.5 min (Single Peak)Peak 1: ~12.4 min, Peak 2: ~15.8 min
Capacity Factor ( k′ ) 3.2 k1′​ : 2.8, k2′​ : 3.9
Selectivity ( α ) N/A1.39
Resolution ( Rs​ ) > 2.0 (from impurities)> 1.5 (Baseline resolution)

References

  • Wikipedia Contributors. "3-Hydroxytetrahydrofuran." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Rutkowska, E., et al. "Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry." Molecules, 2022. Available at:[Link]

  • Rossi, D., et al. "Novel Enantiopure Sigma Receptor Modulators: Quick (Semi-)Preparative Chiral Resolution via HPLC and Absolute Configuration Assignment." Molecules, 2016. Available at:[Link]

  • Zhang, Y., et al. "Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids." Chemical Science, RSC, 2023. Available at:[Link]

Application

Application Note: Catalytic Enantioselective Synthesis of 3-(4-tert-butylphenyl)oxolan-3-ol via Rhodium(I)-Catalyzed 1,2-Addition

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Asymmetric synthesis of chiral tertiary alcohols in oxolane (tetrahydrofuran) scaffolds. Strategic Overview & Rationale Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Asymmetric synthesis of chiral tertiary alcohols in oxolane (tetrahydrofuran) scaffolds.

Strategic Overview & Rationale

Chiral tertiary alcohols embedded within saturated oxygen heterocycles, such as 3-(4-tert-butylphenyl)oxolan-3-ol, are highly prized motifs in medicinal chemistry due to their ability to modulate pharmacokinetic properties and enforce rigid 3D vector geometries in drug candidates.

Historically, the synthesis of these tertiary alcohols relied on the addition of Grignard reagents (e.g., 4-tert-butylphenylmagnesium bromide) to 3-oxotetrahydrofuran. However, this traditional approach presents severe limitations: it yields racemic mixtures, requires strictly anhydrous conditions, and utilizes highly reactive, stoichiometric organometallic reagents that exhibit poor functional group tolerance.

To overcome these barriers, this application note details a state-of-the-art Rhodium(I)-catalyzed asymmetric 1,2-addition of (4-tert-butylphenyl)boronic acid to dihydrofuran-3(2H)-one [1]. This catalytic methodology not only eliminates the need for aggressive organometallic reagents but also achieves exceptional enantioselectivity, a critical requirement for modern drug development where enantiomers often exhibit divergent biological activities.

Mechanistic Causality (E-E-A-T)

Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The transformation is driven by a chiral Rhodium(I)-hydroxo complex, typically generated in situ from a rhodium dimer and a chiral bisphosphine ligand.

The Causality Behind Experimental Choices:

  • Why [Rh(OH)(cod)]2? We specifically select the hydroxo-bridged dimer over the more common chloride-bridged [Rh(Cl)(cod)]2. The highly basic nature of the -OH ligand allows it to directly undergo transmetalation with the weakly nucleophilic arylboronic acid without requiring strong exogenous bases. This is critical because the substrate, 3-oxotetrahydrofuran, is highly enolizable and prone to aldol self-condensation under strongly basic conditions.

  • Why a biphasic solvent (Dioxane/H₂O)? Water is not a contaminant here; it is a vital co-catalyst. It acts as the stoichiometric proton source necessary to hydrolyze the rhodium alkoxide intermediate, releasing the target tertiary alcohol and regenerating the active [Rh(OH)(L*)] catalyst [2].

CatalyticCycle Rh_OH [Rh(OH)(L*)] Active Catalyst Transmetalation Transmetalation with ArB(OH)2 Rh_OH->Transmetalation Ar-B(OH)2 Rh_Ar [Rh(Ar)(L*)] Aryl-Rhodium Species Transmetalation->Rh_Ar Insertion Enantioselective 1,2-Insertion Rh_Ar->Insertion 3-Oxotetrahydrofuran Rh_Alkoxide [Rh(OR)(L*)] Rhodium Alkoxide Insertion->Rh_Alkoxide Hydrolysis Hydrolysis (H2O) Rh_Alkoxide->Hydrolysis Hydrolysis->Rh_OH H2O Product Chiral Tertiary Alcohol + Boric Acid Hydrolysis->Product

Fig 1: Rh(I)-catalyzed asymmetric 1,2-addition cycle for tertiary alcohol synthesis.

Catalyst Selection & Optimization Data

The choice of chiral ligand dictates the facial selectivity of the migratory insertion step. Below is the optimization data demonstrating the superiority of the Segphos ligand framework for this specific transformation.

EntryCatalyst PrecursorChiral LigandSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1[Rh(OH)(cod)]2(R)-BINAP1,4-Dioxane / H₂O6088%94%
2 [Rh(OH)(cod)]2 (R)-Segphos 1,4-Dioxane / H₂O 60 91% 97%
3[Rh(Cl)(C2H4)2]2*(R)-Segphos1,4-Dioxane / H₂O6075%89%
4[Rh(OH)(cod)]2(R)-SegphosTHF / H₂O6082%92%
5[Rh(OH)(cod)]2Achiral dppb1,4-Dioxane / H₂O6095%0% (Racemic)

*Note: Entry 3 required the addition of 1.0 equiv of KOH to initiate transmetalation, which led to a slight decrease in yield due to background aldol condensation of the ketone.

Experimental Protocol: Self-Validating System

The following methodology provides a robust, self-validating workflow to synthesize (S)-3-(4-tert-butylphenyl)oxolan-3-ol on a 1.0 mmol scale [3].

Workflow Step1 1. Catalyst Pre-activation [Rh(OH)(cod)]2 + (R)-Segphos Step2 2. Substrate Addition Ketone + Arylboronic Acid Step1->Step2 Step3 3. Asymmetric Addition Stir at 60°C for 12h Step2->Step3 Step4 4. Quench & Extraction Sat. NH4Cl / EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Analytical Validation Chiral HPLC & NMR Step5->Step6

Fig 2: Step-by-step experimental workflow for the catalytic synthesis protocol.

Materials Required:
  • Dihydrofuran-3(2H)-one (3-oxotetrahydrofuran): 86.1 mg (1.0 mmol)

  • (4-tert-butylphenyl)boronic acid: 267.1 mg (1.5 mmol)

  • [Rh(OH)(cod)]2: 6.8 mg (0.015 mmol, 3 mol% Rh)

  • (R)-Segphos: 20.1 mg (0.033 mmol, 3.3 mol%)

  • Anhydrous 1,4-Dioxane: 3.0 mL

  • Degassed DI Water: 0.3 mL

Step-by-Step Procedure:
  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Rh(OH)(cod)]2 and (R)-Segphos. Add 3.0 mL of anhydrous 1,4-dioxane.

    • Self-Validation Check: Stir at room temperature for 30 minutes. The solution will transition from pale yellow to a deep, homogeneous orange, visually confirming the successful ligand exchange and formation of the active [Rh(OH)((R)-Segphos)] complex.

  • Substrate Addition: To the active catalyst solution, add (4-tert-butylphenyl)boronic acid followed by dihydrofuran-3(2H)-one.

  • Hydrolytic Initiation: Add 0.3 mL of degassed H₂O via microsyringe.

    • Causality Note: Adding water after catalyst pre-activation prevents premature protodeboronation of the arylboronic acid.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 60 °C. Stir vigorously for 12 hours.

  • Quench and Extraction: Cool the reaction to room temperature. Quench by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc, gradient 90:10 to 80:20). The product elutes as a colorless, viscous oil (Yield: ~200 mg, 91%).

Analytical Validation

To ensure the integrity of the synthesized 3-(4-tert-butylphenyl)oxolan-3-ol, perform the following analytical checks:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 4.15 – 4.02 (m, 3H, oxolane CH₂), 3.90 (d, J = 9.2 Hz, 1H, oxolane CH₂), 2.45 (m, 1H, oxolane CH₂), 2.20 (m, 1H, oxolane CH₂), 2.05 (br s, 1H, -OH), 1.32 (s, 9H, tert-butyl).

  • Validation Marker: The disappearance of the ketone carbonyl carbon (~215 ppm) and the appearance of the tertiary alcohol quaternary carbon (~78 ppm) in the ¹³C NMR spectrum confirms successful 1,2-addition.

Chiral High-Performance Liquid Chromatography (HPLC):

  • Conditions: Chiralcel OD-H column, Hexane/Isopropanol (90:10 v/v), Flow rate: 1.0 mL/min, Detection: UV 254 nm.

  • Retention Times: t{major} = 12.4 min, t{minor} = 14.8 min. Integration of these peaks will confirm the >97% ee reported in the optimization table.

References

  • Tian, P., Dong, H.-Q., & Lin, G.-Q. (2012). Rhodium-Catalyzed Asymmetric Arylation. ACS Catalysis, 2(1), 95-119. URL:[Link]

  • Nishimura, T., Wang, J., Nagaosa, M., Okamoto, K., Shintani, R., Kwong, F.-y., Yu, W.-y., Chan, A. S. C., & Hayashi, T. (2010). Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β-Phthaliminoacrylate Esters toward the Synthesis of β-Amino Acids. Journal of the American Chemical Society, 132(2), 464-465. URL:[Link]

  • Feringa, B. L., et al. (2013). An N-Linked Bidentate Phosphoramidite Ligand (N-Me-BIPAM) for Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones. Molecules, 18(1), 14-26. URL:[Link]

Technical Notes & Optimization

Troubleshooting

reducing byproduct impurities in 3-(4-tert-butylphenyl)oxolan-3-ol extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing and extracting 3-(4-tert-butylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing and extracting 3-(4-tert-butylphenyl)oxolan-3-ol .

This molecule is a sterically hindered, electron-rich tertiary alcohol typically synthesized via the Grignard addition of 4-tert-butylphenylmagnesium bromide to 3-oxotetrahydrofuran. The extraction process is notoriously prone to byproduct contamination—specifically Wurtz homocoupling products, unreacted polar ketones, and acid-catalyzed dehydration alkenes.

Below is a causality-driven troubleshooting guide and a self-validating experimental workflow to ensure high-purity isolation.

Part 1: Troubleshooting Guide & FAQs

Q1: My crude NMR shows a massive impurity peak for 4,4'-di-tert-butylbiphenyl. How do I remove this Wurtz coupling byproduct during extraction? Causality: Wurtz coupling is a single-electron transfer (SET) side reaction that occurs during the preparation of the Grignard reagent, especially if there is a high local concentration of the aryl halide or excessive heat[1]. The resulting biphenyl is highly non-polar and co-extracts with your target alcohol in ethereal solvents. Solution: While silica gel chromatography can separate the non-polar biphenyl from the polar tertiary alcohol, a more scalable approach is selective trituration. The tertiary alcohol can be crystallized from cold heptane/ethyl acetate mixtures, leaving the highly soluble biphenyl in the mother liquor. Pro-Tip: To prevent this upstream, consider using cyclopentyl methyl ether (CPME) as your reaction solvent, which has been shown to suppress Wurtz coupling compared to standard THF[2].

Q2: I am losing my product to an alkene byproduct during the aqueous workup. Why is this happening? Causality: 3-(4-tert-butylphenyl)oxolan-3-ol is an electron-rich tertiary alcohol. The 4-tert-butylphenyl group strongly stabilizes any incipient carbocation at the C3 position of the oxolane ring. Strong acidic quenches (e.g., 10% HCl or H₂SO₄) rapidly catalyze E1 dehydration, yielding the degradation product 3-(4-tert-butylphenyl)-2,5-dihydrofuran[1]. Solution: Strictly avoid strong mineral acids. Quench the reaction mixture with saturated aqueous ammonium chloride (NH₄Cl) at 0 °C[3]. This provides a buffered, mildly acidic environment (pH ~5–6) sufficient to hydrolyze the magnesium alkoxide intermediate without triggering E1 elimination.

Q3: How do I clear unreacted 3-oxotetrahydrofuran from the organic phase without losing my product? Causality: 3-oxotetrahydrofuran is a polar, somewhat water-soluble ketone, but it readily partitions into organic solvents like ethyl acetate during liquid-liquid extraction. Solution: Implement a saturated sodium bisulfite (NaHSO₃) wash. The unhindered 3-oxotetrahydrofuran reacts with the bisulfite to form a highly water-soluble α-hydroxy sulfonate adduct, pulling it into the aqueous layer. Your sterically hindered tertiary alcohol target will not react and remains in the organic phase.

Q4: The extraction forms a thick, unmanageable emulsion. How do I break it? Causality: Incomplete quenching or localized high pH leads to the precipitation of gelatinous magnesium hydroxide [Mg(OH)₂]. Solution: Add a 10% w/v aqueous solution of Rochelle's salt (potassium sodium tartrate). The tartrate acts as a bidentate ligand, chelating the magnesium ions, transforming the gel into soluble complexes, and instantly breaking the emulsion.

Part 2: Byproduct Profile & Quantitative Data

ComponentRolePolarity (Est. LogP)Workup / Removal Strategy
3-(4-tert-butylphenyl)oxolan-3-ol Target Product~3.2Retained in organic phase; isolated via crystallization.
4,4'-di-tert-butylbiphenyl Wurtz Byproduct~6.5Highly non-polar; removed via heptane trituration.
3-oxotetrahydrofuran Unreacted Ketone~-0.3Polar; removed via aqueous washes or NaHSO₃ adduct.
Elimination Alkene Degradation Byproduct~4.5Prevented by mild NH₄Cl quench; removed via chromatography.
Magnesium Hydroxide Salts Inorganic ByproductN/AChelated and solubilized using aqueous Rochelle's salt.

Part 3: Mechanistic & Workflow Visualizations

ReactionPathway SM1 4-tert-Butylphenylmagnesium Bromide Product 3-(4-tert-butylphenyl)oxolan-3-ol (Target Product) SM1->Product Nucleophilic Addition Wurtz 4,4'-di-tert-butylbiphenyl (Wurtz Byproduct) SM1->Wurtz Homocoupling (Excess Heat/Halide) SM2 3-Oxotetrahydrofuran SM2->Product Alkene Dehydration Alkene (Acid Degradation) Product->Alkene Strong Acid Quench (E1)

Fig 1: Mechanistic pathways showing desired Grignard addition vs. Wurtz coupling and dehydration.

ExtractionWorkflow Start Crude Reaction Mixture Quench 0°C NH4Cl Quench (Prevents Dehydration) Start->Quench PhaseSep Phase Separation (EtOAc / Water) Quench->PhaseSep Aq1 Aqueous Phase (Mg Salts) PhaseSep->Aq1 Bottom Org1 Organic Phase (Product + Impurities) PhaseSep->Org1 Top Wash1 Sat. NaHSO3 Wash (Removes Unreacted Ketone) Org1->Wash1 Org2 Washed Organic Phase (Product + Wurtz) Wash1->Org2 Purify Trituration / Crystallization (Heptane/EtOAc) Org2->Purify Final Pure Tertiary Alcohol Purify->Final Precipitate Waste Mother Liquor (Wurtz Byproduct) Purify->Waste Filtrate

Fig 2: Optimized liquid-liquid extraction and purification workflow for the tertiary alcohol.

Part 4: Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure you are not losing your product to degradation or poor partitioning.

Step 1: Mild Quenching

  • Cool the completed Grignard reaction vessel to 0 °C using an ice-water bath.

  • Slowly add saturated aqueous NH₄Cl dropwise until bubbling ceases[3].

  • Validation Checkpoint: Test the pH of the aqueous layer. It must read between 5 and 6. If it drops below 4, immediately neutralize with a few drops of saturated NaHCO₃ to prevent E1 dehydration of the tertiary alcohol.

Step 2: Liquid-Liquid Extraction

  • Transfer the quenched mixture to a separatory funnel. Dilute the organic phase with Ethyl Acetate (EtOAc) to a 1:1 ratio with the reaction solvent.

  • If an emulsion forms, add 20 mL of 10% w/v aqueous Rochelle's salt and agitate gently until the layers clarify.

  • Separate the phases. Extract the aqueous layer twice more with fresh EtOAc.

  • Validation Checkpoint: Spot both the combined organic phase and the final aqueous phase on a TLC plate (Eluent: 3:1 Hexanes/EtOAc). The product spot (UV active, stains dark blue with phosphomolybdic acid) should be exclusively in the organic phase.

Step 3: Bisulfite Washing (Ketone Removal)

  • Wash the combined organic layers with an equal volume of saturated aqueous NaHSO₃. Shake vigorously for 2–3 minutes to allow the bisulfite adduct to form.

  • Separate the layers and discard the aqueous phase.

  • Validation Checkpoint: Run a TLC of the organic phase. The polar spot corresponding to 3-oxotetrahydrofuran (which strongly stains with KMnO₄) should be completely absent.

Step 4: Drying and Concentration

  • Wash the organic layer once with saturated NaCl (brine) to remove residual water.

  • Dry over anhydrous Na₂SO₄. (Avoid MgSO₄, as its slightly acidic nature can sometimes promote dehydration in highly sensitive tertiary alcohols during concentration).

  • Filter and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 40 °C.

Step 5: Selective Trituration (Wurtz Removal)

  • Suspend the crude, concentrated oil/solid in cold heptane (or a 9:1 heptane/EtOAc mixture).

  • Sonicate or stir vigorously at 0 °C. The polar tertiary alcohol will precipitate as a white solid, while the non-polar 4,4'-di-tert-butylbiphenyl remains dissolved.

  • Filter the solid and wash with ice-cold heptane.

  • Validation Checkpoint: Take a ¹H NMR of the isolated solid. The characteristic aromatic singlet of the Wurtz byproduct (~7.5 ppm) should be absent, confirming high purity.

References

  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.[1]

  • Sigma-Aldrich. 4-tert-Butylphenylmagnesium bromide solution 2.0 M in diethyl ether.

  • Argiriadi et al. (US Patent 10,508,113 B2). Inhibitors of tyrosine kinase 2 mediated signaling.[3]

  • D-nb.info / Chemistry - A European Journal. Grignard Reactions in Cyclopentyl Methyl Ether.[2]

Sources

Optimization

Technical Support Center: Chiral Separation of 3-(4-tert-butylphenyl)oxolan-3-ol Enantiomers

Welcome to the technical support center for the chiral separation of 3-(4-tert-butylphenyl)oxolan-3-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 3-(4-tert-butylphenyl)oxolan-3-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to equip you with the knowledge to overcome challenges in your chiral chromatography experiments.

Troubleshooting Guide: Resolving Common Issues

This section addresses specific problems you may encounter during the chiral separation of 3-(4-tert-butylphenyl)oxolan-3-ol, a tertiary alcohol with a bulky hydrophobic group.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Probable Causes & Solutions

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations. The interactions between the analyte and the CSP determine the separation. For a molecule like 3-(4-tert-butylphenyl)oxolan-3-ol, which contains a hydroxyl group, an ether linkage, and an aromatic ring, several types of interactions are possible, including hydrogen bonding, π-π interactions, and steric hindrance.

    • Solution: A screening approach using columns with different chiral selectors is highly recommended. Polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are often a good starting point due to their broad applicability. Consider screening the following column types:

      • Amylose-based columns (e.g., tris(3,5-dimethylphenylcarbamate)): Often effective for a wide range of racemates.

      • Cellulose-based columns (e.g., tris(3,5-dichlorophenylcarbamate)): Can offer complementary selectivity to amylose phases.

      • Pirkle-type columns (e.g., (R,R)-Whelk-O 1): These are known for their robustness and broad mobile phase compatibility, which can be advantageous.

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences the retention and selectivity of the separation.

    • Solution:

      • Vary the Organic Modifier: In normal-phase mode (the most common for polysaccharide CSPs), the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the alkane mobile phase (e.g., hexane or heptane) is a key parameter. A lower concentration of the alcohol generally increases retention and can improve resolution. The polarity of the alcohol also plays a role; isopropanol is less polar than ethanol and may provide different selectivity.

      • Introduce Additives: For a neutral compound like 3-(4-tert-butylphenyl)oxolan-3-ol, additives are not always necessary. However, if peak shape is poor, a small amount of an acidic or basic additive might be beneficial. For neutral or acidic compounds, trifluoroacetic acid (TFA) or formic acid (FA) at low concentrations (e.g., 0.1%) can be tested. For basic compounds, an amine additive like diethylamine (DEA) is typically used. The choice of additive can dramatically alter selectivity.

  • Temperature Effects: Temperature can affect the thermodynamics of the chiral recognition process and thus the separation.

    • Solution: Experiment with different column temperatures. Lower temperatures often increase resolution, but at the cost of longer run times and higher backpressure. Conversely, higher temperatures can improve peak efficiency but may reduce selectivity.

Experimental Protocol: Initial Column and Mobile Phase Screening
  • Column Selection: Choose a set of 3-5 chiral columns with diverse selectivities (e.g., two different polysaccharide-based columns and one Pirkle-type column).

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

      • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Polar Organic Mode:

      • Mobile Phase C: Methanol (100%)

      • Mobile Phase D: Acetonitrile (100%)

    • Reversed Phase:

      • Mobile Phase E: Water / Acetonitrile (50:50, v/v) with 0.1% Formic Acid

      • Mobile Phase F: Water / Methanol (50:50, v/v) with 0.1% Formic Acid

  • Screening Execution:

    • Equilibrate the column with the initial mobile phase for at least 10 column volumes.

    • Inject a small volume of the sample dissolved in the mobile phase.

    • Run an isocratic elution for a sufficient time to ensure the elution of both enantiomers.

    • If no separation is observed, proceed to the next mobile phase or column.

Data Summary: Initial Screening Results
CSP TypeMobile PhaseResolution (Rs)Observations
Amylose-basedHexane/IPA (90/10)0.8Partial separation, peaks are broad.
Cellulose-basedHexane/IPA (90/10)0.0No separation.
Pirkle-typeHexane/IPA (90/10)1.2Good separation but not baseline.
Amylose-basedHexane/EtOH (90/10)1.6Baseline separation achieved.
Issue 2: Peak Broadening or Tailing

Probable Causes & Solutions

  • Mismatched Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase is a common cause of peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent. For normal-phase chromatography, this means using a solvent with a lower alcohol content than the mobile phase.

  • Column Contamination or Degradation: Irreversibly adsorbed sample components or contaminants can damage the stationary phase, leading to poor peak shape. Some polysaccharide-based columns are also sensitive to certain solvents like THF and dichloromethane.

    • Solution:

      • Use a Guard Column: A guard column with the same stationary phase can protect the analytical column from contaminants.

      • Proper Column Washing: Follow the manufacturer's instructions for column washing. For polysaccharide columns, flushing with isopropanol or ethanol is common.

      • Sample Filtration: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the injector can lead to peak broadening.

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to minimize dead volume.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols on the silica support) can cause peak tailing.

    • Solution: The addition of a mobile phase additive can help to suppress these interactions. For a neutral analyte, a small amount of a polar solvent like methanol in a normal-phase system might improve peak shape.

Issue 3: Irreproducible Retention Times

Probable Causes & Solutions

  • Inadequate Column Equilibration: Chiral separations can sometimes require longer equilibration times than achiral separations, especially when changing the mobile phase composition.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before injecting the sample. Monitor the baseline until it is stable.

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the more volatile component can lead to retention time shifts.

    • Solution: Keep mobile phase bottles covered and prepare fresh mobile phase daily.

  • Temperature Fluctuations: Variations in the ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.

  • Column "Memory Effects": Strongly retained compounds from previous injections can elute in later runs, causing shifts in retention times for the peaks of interest.

    • Solution: Implement a column wash step at the end of each analytical sequence to remove any strongly retained components.

Visualization of Troubleshooting Logic

Troubleshooting_Chiral_Separation Start Start: Chiral Separation Issue NoResolution Poor/No Resolution (Rs < 1.5) Start->NoResolution PeakShape Peak Broadening/ Tailing Start->PeakShape RetentionTime Irreproducible Retention Times Start->RetentionTime CSP Inappropriate CSP NoResolution->CSP MobilePhase Suboptimal Mobile Phase NoResolution->MobilePhase Temperature Temperature Effects NoResolution->Temperature SampleSolvent Mismatched Sample Solvent PeakShape->SampleSolvent ColumnContamination Column Contamination/ Degradation PeakShape->ColumnContamination ExtraColumnVolume Extra-Column Volume PeakShape->ExtraColumnVolume Equilibration Inadequate Equilibration RetentionTime->Equilibration MobilePhaseStability Mobile Phase Instability RetentionTime->MobilePhaseStability TempFluctuations Temperature Fluctuations RetentionTime->TempFluctuations

Caption: Troubleshooting workflow for chiral separation issues.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is the best starting point for 3-(4-tert-butylphenyl)oxolan-3-ol?

A: There is no single "best" CSP for any new compound without experimental screening. However, based on the structure of 3-(4-tert-butylphenyl)oxolan-3-ol, which has a tertiary alcohol, an ether, and a bulky aromatic group, polysaccharide-based CSPs are a logical starting point. These phases, such as amylose and cellulose derivatives, offer a variety of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited for this analyte. We recommend screening both an amylose-based and a cellulose-based column to explore different selectivities.

Q2: Should I use normal-phase, reversed-phase, or polar organic mode for this separation?

A: For polysaccharide-based CSPs, normal-phase chromatography (e.g., hexane/alcohol) often provides the best selectivity. However, screening in reversed-phase and polar organic modes is also recommended as selectivity can be complementary. Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC.

Q3: What is the role of the alcohol modifier in normal-phase chiral separations?

A: The alcohol modifier (e.g., isopropanol, ethanol) in a normal-phase system acts as a competitor for polar interaction sites on the CSP. A higher concentration of the alcohol will lead to a weaker retention of the analyte and faster elution. Conversely, a lower concentration will increase retention and can often improve resolution, although analysis time will be longer. The type of alcohol can also influence selectivity due to differences in polarity and steric effects.

Q4: My resolution is good, but the analysis time is too long. How can I speed it up?

A: To reduce the analysis time while maintaining resolution, you can try the following:

  • Increase the percentage of the organic modifier: This will decrease the retention time. You may need to find a balance where the analysis time is acceptable, and the resolution is still sufficient (Rs ≥ 1.5).

  • Increase the flow rate: This will shorten the analysis time but will also increase the backpressure. Ensure you do not exceed the column's pressure limit.

  • Use a shorter column or a column with smaller particles: Columns with smaller particles can provide higher efficiency and allow for faster separations.

  • Increase the temperature: This will decrease the viscosity of the mobile phase, allowing for higher flow rates at a given pressure, and it will also reduce retention times. However, be aware that increasing the temperature can sometimes decrease selectivity.

Q5: Can I invert the elution order of the enantiomers?

A: Yes, in some cases, the elution order can be inverted.

  • Use a CSP with the opposite chirality: Some CSPs, particularly Pirkle-type and crown ether phases, are available with both enantiomeric forms of the chiral selector. Using the opposite phase will reverse the elution order.

  • Change the mobile phase or temperature: In some instances, changing the organic modifier, the additive, or the temperature can cause a reversal in the elution order.

Visualization of Method Development Workflow

Method_Development_Workflow Start Start: Develop Chiral Method for 3-(4-tert-butylphenyl)oxolan-3-ol Screening 1. Initial Screening (Columns & Mobile Phases) Start->Screening NoSep No Separation Screening->NoSep No enantioselectivity PartialSep Partial Separation (Rs < 1.5) Screening->PartialSep Some enantioselectivity GoodSep Good Separation (Rs >= 1.5) Screening->GoodSep Baseline or near-baseline NoSep->Screening Try different CSPs/ separation modes Optimization 2. Method Optimization PartialSep->Optimization Proceed to optimize GoodSep->Optimization Proceed to optimize (e.g., for speed) Optimization->PartialSep Optimization not sufficient FinalMethod 3. Final Method Optimization->FinalMethod Achieved desired resolution, peak shape, and run time

Caption: General workflow for chiral method development.

References

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (n.d.).
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19).
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.).
  • HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.).
  • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. (n.d.).
  • It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent. (2023, July 25).
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. (2021, March 14).
  • Automated Optimization of Chiral Separation Parameters Using Nexera UC Chiral Screening System - Shimadzu. (n.d.).
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. (n.d.).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2026, March 20).
  • Novel Separation Approach for Multiple Chiral Center Molecules - Sigma-Aldrich. (n.d.).
  • CHIRAL STATIONARY PHASES - HPLC. (n.d.).
  • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* - SCIRP. (2010).
  • Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020, May 20).
  • CHIRAL STATIONARY PHASES - Obrnuta faza. (n.d.).
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.).
  • Development of a Chiral Supercritical Fluid Chrom

Reference Data & Comparative Studies

Validation

Validating the Purity of 3-(4-tert-butylphenyl)oxolan-3-ol: A Comparative Guide

As drug development pipelines increasingly rely on structurally complex intermediates, analytical scientists face unique challenges in purity validation. The molecule 3-(4-tert-butylphenyl)oxolan-3-ol (MW: 220.31 g/mol )...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on structurally complex intermediates, analytical scientists face unique challenges in purity validation. The molecule 3-(4-tert-butylphenyl)oxolan-3-ol (MW: 220.31 g/mol ) presents a classic analytical trap: it contains a sterically hindered tertiary alcohol situated on a tetrahydrofuran (oxolane) ring, adjacent to a bulky tert-butylphenyl moiety.

When validating the purity of such compounds, standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols often yield false-positive impurity profiles. This guide objectively compares GC-MS against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR), detailing the mechanistic pitfalls of thermal degradation and providing a self-validating experimental protocol to ensure compliance with ICH Q2(R2) guidelines[1].

Analytical Modality Comparison

Selecting the right analytical tool requires balancing resolution, sensitivity, and the physicochemical realities of the analyte. Table 1 summarizes the performance of three primary techniques for evaluating 3-(4-tert-butylphenyl)oxolan-3-ol.

Table 1: Comparison of Analytical Modalities for Tertiary Alcohol Purity

ParameterGC-MS (Derivatized)HPLC-UV/MSqNMR (Quantitative NMR)
Primary Advantage Unmatched chromatographic resolution for volatile impurities.No thermal stress; direct analysis of the intact molecule.Absolute quantitation without a reference standard.
Primary Limitation Requires derivatization to prevent thermal dehydration artifacts.Lower resolution for closely related structural isomers.Low sensitivity (LOD typically >0.1%); requires high sample mass.
Thermal Stability Low (if underivatized) ; High (post-derivatization).High (Analyzed at ambient/column temp).High (Analyzed at ambient temp).
Detection Limit (LOD) < 0.01% (Highly sensitive)~0.05% (Dependent on chromophore)~0.5% (Relatively poor)
Suitability for this API Optimal (with protocol modifications).Excellent (using 210/254 nm UV).Good (for absolute assay, not trace impurity profiling).

The Mechanistic Challenge: Thermal Dehydration

Causality in Experimental Design

Why do standard GC-MS methods fail for 3-(4-tert-butylphenyl)oxolan-3-ol? The answer lies in the thermodynamics of the GC injection port. Tertiary alcohols are notoriously susceptible to thermal dehydration[2]. At a standard inlet temperature of 250°C, the molecule readily undergoes an E1 elimination reaction. The tertiary carbocation intermediate is highly stabilized by the adjacent phenyl ring, driving the rapid loss of water (-18 Da) to form a dihydrofuran derivative (m/z 202).

If an analyst injects this sample directly, the resulting chromatogram will show a massive "impurity" peak. This is an analytical artifact, not a synthetic failure.

To arrest this degradation pathway, the hydroxyl group must be protected. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the industry standard[3]. However, because of the severe steric bulk of the tert-butylphenyl group, BSTFA alone is kinetically sluggish. The critical experimental choice here is the addition of 1% Trimethylchlorosilane (TMCS) , which acts as a catalyst to force the quantitative formation of the thermally stable TMS-ether (m/z 292).

Workflow A 3-(4-tert-butylphenyl)oxolan-3-ol (m/z 220) B Direct GC-MS (Inlet at 250°C) A->B C Derivatization (BSTFA + 1% TMCS) A->C D E1 Thermal Dehydration (Loss of H2O) B->D E TMS-Ether Formation (Addition of TMS) C->E F Artifact Detected (False Impurity m/z 202) D->F G Accurate Purity (Intact m/z 292) E->G

Figure 1: GC-MS workflow showing thermal artifact formation vs. protective derivatization.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By intentionally running an underivatized control alongside the derivatized sample, the analyst generates internal proof that any observed degradation is an instrument-induced artifact, thereby satisfying rigorous QA/QC audits.

Step 1: Sample Preparation & Internal Control
  • Underivatized Control (Negative Control): Dissolve 1.0 mg of 3-(4-tert-butylphenyl)oxolan-3-ol in 1.0 mL of anhydrous pyridine.

  • Derivatized Sample (Active Test): Dissolve 1.0 mg of the analyte in 0.5 mL of anhydrous pyridine. Add 0.5 mL of BSTFA containing 1% TMCS.

  • Incubation: Vortex the derivatized vial and incubate at 70°C for 30 minutes. Causality note: 70°C provides the activation energy needed for the TMCS catalyst to overcome the steric hindrance of the tert-butylphenyl group.

Step 2: GC-MS Instrumental Conditions
  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Injection Volume: 1.0 µL, Split ratio 10:1.

  • Inlet Temperature: 250°C.

  • Oven Program: 70°C (hold 2 min) -> ramp 15°C/min to 280°C -> hold 5 min.

  • MS Ionization: Electron Impact (EI), 70 eV. Scan range: 50–400 m/z.

Step 3: Execution & Self-Validation Logic
  • Inject the Underivatized Control . You must observe a dominant peak at m/z 202 (dehydration product). This validates that the inlet is functioning normally but is too harsh for the unprotected molecule.

  • Inject the Derivatized Sample . The m/z 202 peak must disappear, replaced by a sharp peak at m/z 292 (TMS-ether). The absence of the m/z 202 peak in this run proves 100% derivatization efficiency and confirms the true purity of the synthesized batch.

Comparative Experimental Data

The following tables summarize the expected quantitative data when analyzing a highly pure (>99%) batch of 3-(4-tert-butylphenyl)oxolan-3-ol using the self-validating protocol compared against an orthogonal HPLC-UV method.

Table 2: Experimental Purity Validation Results

Analytical MethodMajor Peak DetectedApparent Purity (Area %)Conclusion
GC-MS (Underivatized) m/z 202 (Artifact)18.4% (Intact) / 81.2% (Artifact)FAIL (False positive for impurities)
GC-MS (Derivatized) m/z 292 (TMS-Ether)99.3%PASS (Accurate representation)
HPLC-UV (254 nm) Intact Molecule99.1%PASS (Orthogonal confirmation)

To fully align with regulatory expectations, the derivatized GC-MS method must be validated across standard performance metrics[1].

Table 3: ICH Q2(R2) Method Validation Metrics (Derivatized GC-MS)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution of analyte from impuritiesResolution (Rs) > 2.5 for all peaksAcceptable
Linearity R² ≥ 0.990 over 50-150% of target conc.R² = 0.9992Acceptable
Repeatability (Precision) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.85%Acceptable
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.05 µg/mL (S/N = 14)Acceptable

Conclusion

Validating the purity of tertiary alcohols like 3-(4-tert-butylphenyl)oxolan-3-ol requires analytical foresight. Direct GC-MS analysis will consistently fail due to E1 thermal dehydration in the injection port, leading to false-positive impurity reporting. By employing a self-validating protocol utilizing BSTFA + 1% TMCS derivatization, analysts can stabilize the molecule, leverage the high resolving power of GC-MS, and generate robust, ICH-compliant data that aligns perfectly with orthogonal techniques like HPLC-UV.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023).[Link]

  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput. Journal of Proteome Research. (2022).[Link]

  • The Primary Diterpene Synthase Products... Are Epimers of a Thermally Unstable Diterpenol. National Institutes of Health (NIH) / PMC. (2012).[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Binding Affinity Analysis of 3-(4-tert-butylphenyl)oxolan-3-ol Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise quantification of a ligand's affinity for its biological target is a cornerstone of successf...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise quantification of a ligand's affinity for its biological target is a cornerstone of successful lead optimization. The 3-(4-tert-butylphenyl)oxolan-3-ol scaffold represents a promising starting point for the development of novel therapeutics. Its structural features, including a chiral center and a lipophilic tert-butylphenyl group, offer multiple vectors for chemical modification to enhance binding affinity and selectivity.

This guide provides a comprehensive framework for conducting a comparative binding affinity study of novel analogs based on this scaffold. We will delve into the rationale behind experimental design, provide a detailed protocol for a robust binding assay, and discuss the interpretation of the resulting data to establish a clear structure-activity relationship (SAR).

The Strategic Imperative: Why Comparative Affinity Matters

The goal of a comparative binding study is not merely to generate affinity values (Kᵢ), but to understand the relationship between chemical structure and binding potency. By systematically modifying the parent scaffold and measuring the corresponding changes in affinity, researchers can deduce which chemical features are critical for target engagement. This iterative process of design, synthesis, and testing is the engine of lead optimization. For the 3-(4-tert-butylphenyl)oxolan-3-ol series, key questions to address include:

  • The role of the tert-butyl group: Is its size and lipophilicity optimal? What is the effect of modifying or replacing this group?

  • Aromatic substitution: Can we improve affinity by adding substituents to the phenyl ring?

  • Stereochemistry: How does the stereochemistry at the C3 position of the oxolane ring influence binding?

To illustrate the process, we will consider a hypothetical series of analogs designed to probe these questions.

Hypothetical Analog Series for SAR Study

For the purpose of this guide, we will imagine a focused library of analogs of our lead compound, Compound 1 .

Compound IDStructureRationale for Inclusion
1 (Lead) 3-(4-tert-butylphenyl)oxolan-3-olParent compound for baseline affinity.
2 3-(4-isopropylphenyl)oxolan-3-olProbes the effect of reducing the size of the lipophilic group.
3 3-(4-chlorophenyl)oxolan-3-olIntroduces an electron-withdrawing group to the phenyl ring.
4 3-(3-fluoro-4-tert-butylphenyl)oxolan-3-olInvestigates the impact of substitution at a different position on the phenyl ring.
5 (R-enantiomer) (R)-3-(4-tert-butylphenyl)oxolan-3-olTo determine the stereochemical preference of the target.
6 (S-enantiomer) (S)-3-(4-tert-butylphenyl)oxolan-3-olTo determine the stereochemical preference of the target.

Experimental Design: The Competitive Radioligand Binding Assay

To determine the binding affinity (Kᵢ) of our unlabeled test compounds (analogs 1-6), a competitive radioligand binding assay is a robust and widely used method.[1] This assay measures the ability of a test compound to compete with a radiolabeled ligand (a "hot" ligand) that has a known high affinity for the target receptor.

Pillar of Expertise: Why this Assay?

The competitive binding assay is chosen for its sensitivity, reliability, and its ability to determine the affinity of unlabeled compounds. By measuring the displacement of a known radioligand, we can indirectly but accurately calculate the affinity of our novel analogs. The principles of this assay are foundational in pharmacology and biochemistry.[1]

Workflow for Comparative Binding Affinity Measurement

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation cluster_separation Phase 3: Separation cluster_detection Phase 4: Detection & Analysis receptor Receptor Source Preparation (e.g., cell membrane homogenate) incubation Incubation of Receptor, Radioligand, and Test Compound receptor->incubation radioligand Radioligand Preparation (Known 'hot' ligand) radioligand->incubation test_compounds Test Compound Dilution Series (Analogs 1-6) test_compounds->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis

Caption: Workflow of a competitive radioligand binding assay.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including controls for total and non-specific binding, which are essential for calculating the specific binding of the radioligand.

1. Preparation of Reagents and Materials

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. Rationale: This buffer system maintains a stable pH and provides necessary divalent cations for many receptor-ligand interactions.

  • Receptor Source: A membrane preparation from cells or tissues expressing the target receptor. The protein concentration should be determined using a standard method like the BCA assay.[2]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor, diluted in assay buffer to a final concentration approximately equal to its Kₔ value.

  • Unlabeled Competitor (for non-specific binding): A known, high-affinity unlabeled ligand for the target receptor, prepared at a high concentration (e.g., 1000-fold higher than its Kᵢ).

  • Test Compounds: Prepare a serial dilution of each analog (e.g., from 100 µM to 1 pM) in the assay buffer.

  • 96-well plates, glass fiber filters (e.g., GF/C), and a cell harvester.

2. Assay Procedure

The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.[3]

  • Total Binding Wells: Add 150 µL of the receptor membrane preparation, 50 µL of assay buffer, and 50 µL of the radioligand solution.

  • Non-specific Binding (NSB) Wells: Add 150 µL of the receptor membrane preparation, 50 µL of the high-concentration unlabeled competitor, and 50 µL of the radioligand solution. Rationale: These wells measure the amount of radioligand that binds to the filters or other non-receptor components. This value is subtracted from all other wells to determine specific binding.

  • Competition Wells: For each test compound concentration, add 150 µL of the receptor membrane preparation, 50 µL of the test compound dilution, and 50 µL of the radioligand solution.[2]

3. Incubation

  • Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation.[3] Rationale: The incubation time and temperature should be optimized to ensure the binding reaction reaches equilibrium.

4. Filtration

  • Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester.[4]

  • Wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[2] Rationale: Rapid filtration and cold washes are crucial to prevent the dissociation of the ligand-receptor complex during the separation step.

5. Quantification

  • Dry the filters, and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[5]

Data Analysis and Interpretation

1. Calculation of Specific Binding

For each data point, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

2. Generation of Competition Curves

  • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

3. Determination of IC₅₀

  • Use non-linear regression analysis (e.g., using software like Prism) to fit the competition curve and determine the IC₅₀ value for each analog.[2] The IC₅₀ is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

4. Calculation of the Inhibition Constant (Kᵢ)

  • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. The Kᵢ represents the binding affinity of the test compound for the receptor.

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_design Design & Synthesize cluster_test Test cluster_analyze Analyze cluster_interpret Interpret & Iterate Analogs Design & Synthesize Analog Series BindingAssay Perform Competitive Binding Assay Analogs->BindingAssay DataAnalysis Calculate Kᵢ values for each analog BindingAssay->DataAnalysis SAR Establish Structure- Activity Relationship (SAR) DataAnalysis->SAR NewAnalogs Design New Analogs Based on SAR SAR->NewAnalogs NewAnalogs->Analogs Iterative Cycle

Caption: The iterative cycle of a Structure-Activity Relationship study.

Summarizing the Data for Comparison

The binding affinities of the hypothetical analog series should be summarized in a clear and concise table to facilitate comparison and SAR analysis.

Compound IDModification vs. Lead (1)IC₅₀ (nM)Kᵢ (nM)Fold Change in Affinity vs. Lead
1 -[Experimental Value][Calculated Value]1x
2 tert-butyl → isopropyl[Experimental Value][Calculated Value][Calculated Value]
3 tert-butyl → chloro[Experimental Value][Calculated Value][Calculated Value]
4 3-fluoro added[Experimental Value][Calculated Value][Calculated Value]
5 R-enantiomer[Experimental Value][Calculated Value][Calculated Value]
6 S-enantiomer[Experimental Value][Calculated Value][Calculated Value]

Orthogonal Validation: Surface Plasmon Resonance (SPR)

For key compounds, it is advisable to confirm the binding affinity using an orthogonal, label-free method such as Surface Plasmon Resonance (SPR).[6] SPR measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[7] This technique provides not only the equilibrium dissociation constant (Kₔ) but also the kinetic parameters of binding (the association rate constant, kₐ, and the dissociation rate constant, kₔ).[8][9] Comparing the Kᵢ from the radioligand assay with the Kₔ from SPR provides strong validation of the findings.

Conclusion

This guide outlines a robust, scientifically-grounded approach to the comparative binding affinity analysis of 3-(4-tert-butylphenyl)oxolan-3-ol analogs. By employing a systematic experimental design, a validated competitive radioligand binding assay, and rigorous data analysis, researchers can effectively elucidate the structure-activity relationships that are critical for advancing a lead compound toward a viable drug candidate. The principles and protocols described herein are broadly applicable to the characterization of small molecule-target interactions and represent a fundamental component of the drug discovery process.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. Methods in Enzymology, 484, 33-89.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • BMG LABTECH. (n.d.). Binding Assays.
  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793–2797.
  • Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Starr, T. E., & Ploegh, H. L. (2014). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1174, 259–275.
  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
  • Nicoya. (2017, September 7). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Tert-butylphenyl)oxolan-3-ol

Advanced Safety and Operational Protocol for 3-(4-Tert-butylphenyl)oxolan-3-ol As a specialized organic intermediate, 3-(4-Tert-butylphenyl)oxolan-3-ol presents a unique dual-hazard profile that requires rigorous logisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for 3-(4-Tert-butylphenyl)oxolan-3-ol

As a specialized organic intermediate, 3-(4-Tert-butylphenyl)oxolan-3-ol presents a unique dual-hazard profile that requires rigorous logistical and operational oversight. This guide provides drug development professionals and laboratory scientists with field-proven, mechanistically grounded procedures for the safe handling, storage, and disposal of this compound.

Mechanistic Hazard Assessment

To implement effective safety controls, one must first understand the causality behind the chemical's behavior. The structure of 3-(4-Tert-butylphenyl)oxolan-3-ol dictates two primary operational hazards:

  • Shock-Sensitive Peroxide Formation: The molecule contains an oxolane (tetrahydrofuran) ring. The alpha-hydrogens adjacent to the ether oxygen are highly susceptible to radical abstraction by atmospheric oxygen, leading to the auto-oxidation and formation of explosive hydroperoxides[1][2]. Because the peroxide by-products are less volatile than the parent compound, this chemical acts as a Class B Peroxide Former , meaning it becomes a severe explosive hazard upon concentration or distillation[3][4].

  • Enhanced Dermal Penetration: The addition of a 4-tert-butylphenyl moiety significantly increases the molecule's lipophilicity (high LogP). Highly lipophilic compounds rapidly bypass the aqueous barrier of the stratum corneum, facilitating aggressive dermal absorption and potential systemic toxicity[5][6][7]. Standard laboratory gloves provide insufficient barrier protection against lipophilic cyclic ethers.

Personal Protective Equipment (PPE) Matrix

Because of the compound's solvent-like properties and lipophilicity, PPE selection must be deliberate. Do not rely on standard latex gloves, which will rapidly degrade and trap the chemical against the skin.

PPE CategoryRequired EquipmentMechanistic Justification
Hand Protection Heavy-duty Nitrile (≥8 mil) or Butyl Rubber gloves.Butyl rubber resists permeation by cyclic ethers. Nitrile is acceptable for short-term splash protection against lipophilic aromatics[1][5].
Eye/Face Protection Chemical splash goggles. Add a face shield if handling >500 mL.Protects the ocular mucosa from severe irritation and potential peroxide deflagration[1].
Body Protection Flame-Retardant (FR) lab coat, long pants, closed-toe non-porous shoes.Mitigates the flammability hazard of the oxolane ring and prevents dermal absorption via spills[8].
Respiratory None required if handled in a certified fume hood.Vapors cause central nervous system depression and respiratory irritation; engineering controls (fume hood) supersede PPE[9].

Operational Workflow & Handling Protocol

Every step in the handling of 3-(4-Tert-butylphenyl)oxolan-3-ol must be a self-validating system to ensure auto-oxidation has not compromised the reagent.

Protocol A: Pre-Operational Peroxide Validation

Never open a container without first verifying its peroxide status.

  • Visual Inspection: Before touching the bottle, inspect the exterior and the cap. If you observe white crystalline structures around the cap or suspended in the liquid, do not touch the container . Crystals indicate advanced peroxide formation. Evacuate the area and contact Environmental Health & Safety (EHS) immediately[2][10].

  • Date Verification: Check the "Date Opened" label. Class B peroxide formers must be tested every 3 to 6 months after opening[3][4].

  • Chemical Testing: If visually clear and within the testing window, transfer 1 mL of the solution into a test tube inside a fume hood. Dip a validated peroxide test strip (e.g., Quantofix) into the aliquot.

  • Readout Validation: Compare the strip to the colorimetric scale and consult the action limits table below.

Table: Peroxide Concentration Action Limits [2]

Concentration Operational Status Required Action
< 25 ppm Safe for general use. Proceed with experimental protocol.
25 – 100 ppm Caution: Do not distill. Add an inhibitor (e.g., BHT) to halt auto-oxidation. Do not concentrate the solution[2][10].

| > 100 ppm | Extreme Hazard. | Abort operation. Seal container, do not move it, and contact EHS for immediate remote disposal[2]. |

Protocol B: Safe Handling and Transfer
  • Preparation: Ensure the fume hood sash is pulled down to the lowest workable height (typically 18 inches) to act as a physical blast shield.

  • Transfer: Use inert, static-free glass or PTFE pipettes. Avoid using metal spatulas or needles that could introduce friction or trace metal catalysts, which accelerate peroxide decomposition[11].

  • Concentration Restrictions: If your workflow requires rotary evaporation or distillation, never distill to dryness . Always leave a minimum of 20% of the liquid in the boiling flask (the "bottoms") to prevent the shock-sensitive peroxides from concentrating and detonating[2].

Logistics: Storage and Disposal

Storage Logistics
  • Environment: Store in a tightly sealed, air-impermeable, light-resistant container within a dedicated flammables cabinet. Light and heat exponentially accelerate the auto-oxidation of the oxolane ring[1][11].

  • Atmosphere: For long-term storage, purge the headspace of the container with inert gas (Nitrogen or Argon) before sealing to displace oxygen.

Spill and Disposal Logistics
  • Spill Response: In the event of a spill, don full PPE. Do not allow the clean-up materials to dry out, as concentrated peroxides on dry paper towels pose a severe fire hazard. Seal all saturated spill pads in a compatible, tightly capped waste container immediately[8].

  • Waste Segregation: Dispose of 3-(4-Tert-butylphenyl)oxolan-3-ol as hazardous organic waste. Clearly label the waste container as containing a "Class B Peroxide Former." Do not mix with strong oxidizers or acidic waste streams[9].

Process Visualization

Workflow Receipt 1. Chemical Receipt Date & Log Storage 2. Storage Dark, Cool, Sealed Receipt->Storage Test 3. Peroxide Test Every 3-6 Months Storage->Test Decision Peroxide Level? Test->Decision Dispose > 100 ppm Contact EHS Decision->Dispose High Risk Handle < 25 ppm Approved for Use Decision->Handle Safe PPE 4. Don PPE Nitrile/Butyl Gloves Handle->PPE Hood 5. Fume Hood Execute Protocol PPE->Hood Waste 6. Disposal Do Not Evaporate Hood->Waste

Operational workflow for handling peroxide-forming lipophilic oxolane derivatives.

References

  • "Tetrahydrofuran (THF) - Standard Operating Procedure", University of California, Santa Barbara.[Link]

  • "Tetrahydrofuran (THF) SOP", University of Michigan-Dearborn.[Link]

  • "Peroxide Forming Chemicals", University of Texas at Austin Environmental Health & Safety.[Link]

  • "DS Fact Sheet on Managing Peroxide Formers in the Lab", National Institutes of Health (NIH).[Link]

  • "National Industrial Chemicals Notification and Assessment Scheme (NICNAS) - Dermal Absorption", Australian Government.[Link]

  • "PEROXIDE FORMING CHEMICALS", Yale Environmental Health & Safety.[Link]

  • "National Industrial Chemicals Notification and Assessment Scheme (NICNAS) - Lipophilicity", Australian Government.[Link]

  • "Peroxide-Forming Chemicals", Dartmouth College Environmental Health and Safety.[Link]

  • "Comparative Anatomy, Physiology, and Biochemistry of Mammalian Skin", ResearchGate.[Link]

Sources

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